molecular formula C34H69NO4 B1252038 Armillaramide CAS No. 111149-09-8

Armillaramide

Cat. No.: B1252038
CAS No.: 111149-09-8
M. Wt: 555.9 g/mol
InChI Key: IVBULNXGVIHEKN-MVIDNBQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexadecanoylphytosphingosine is a phytoceramide compound having a hexadecanoyl group attached to the nitrogen atom. It is a N-acylphytosphingosine and a N-palmitoyl-sphingoid base.
N-hexadecanoylphytosphingosine has been reported in Trypanosoma brucei and Daldinia concentrica with data available.
Cer 18:0; 3/16:0; 0 is a metabolite found in or produced by Saccharomyces cerevisiae.
from the fungus Armillaria mellea;  structure in first source

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBULNXGVIHEKN-MVIDNBQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317527
Record name Armillaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111149-09-8
Record name Armillaramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111149-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armillaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Armillaramide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armillaramide is a naturally occurring sphingolipid first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea. Its chemical structure has been elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]. As a ceramide containing a C18-phytosphingosine backbone, this compound belongs to a class of lipids with known anticancer, antihepatotoxic, and immunostimulatory properties. This technical guide provides a detailed overview of the chemical structure, isolation, and known biological activities of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a ceramide derivative characterized by a phytosphingosine base acylated with hexadecanoic acid.

  • IUPAC Name: (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]

  • Chemical Formula: C₃₄H₆₉NO₄

  • Molecular Weight: 571.9 g/mol

The structure of this compound was established through spectroscopic and chemical methods, including ¹H NMR, ¹³C NMR, and fast atom bombardment mass spectrometry (FAB-MS).

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₄H₆₉NO₄
Molecular Weight571.9 g/mol Calculated
AppearanceWhite powderAssumed from similar compounds
SolubilitySoluble in methanol and chloroformInferred from isolation protocols

Isolation and Characterization

Fungal Source

This compound is a secondary metabolite produced by the honey mushroom, Armillaria mellea, a fungus belonging to the Basidiomycota division. This fungus is known to produce a variety of bioactive compounds, including sesquiterpene aryl esters and polysaccharides.

General Isolation Protocol

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Fruiting bodies of Armillaria mellea extraction Extraction with organic solvents (e.g., EtOH) start->extraction concentration Concentration of the crude extract extraction->concentration partitioning Solvent-solvent partitioning concentration->partitioning chromatography1 Column chromatography (Silica gel) partitioning->chromatography1 hplc High-Performance Liquid Chromatography (HPLC) chromatography1->hplc crystallization Crystallization hplc->crystallization This compound Pure this compound crystallization->this compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p50/p65) IKK->NFκB Activates IκBα->NFκB Inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_nuc->inflammatory_genes Induces LPS LPS LPS->TLR4 This compound This compound This compound->MAPK_pathway Inhibits? This compound->IKK Inhibits?

References

Unveiling Armillaramide: A Technical Guide to its Discovery, Isolation, and Characterization from Armillaria mellea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaria mellea, commonly known as the honey fungus, is a globally distributed basidiomycete recognized for its complex ecological roles and as a prolific producer of a diverse array of secondary metabolites. Among these natural products, Armillaramide, a novel sphingolipid, has garnered interest for its unique chemical structure. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows for researchers in natural product chemistry and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the fruiting bodies of a Chinese isolate of Armillaria mellea.[1][2][3] Its structure was elucidated through a combination of spectroscopic and chemical methods, establishing it as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol .[1] This discovery identified this compound as a new C18-phytosphingosine ceramide containing a non-hydroxy fatty acid.[1]

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound, based on the foundational research.

Extraction of Crude Lipids from Armillaria mellea

The initial step involves the extraction of total lipids from the fruiting bodies of the fungus. A generalized workflow for the extraction of sphingolipids from fungal material is presented below.

G cluster_start Starting Material cluster_extraction Solvent Extraction cluster_concentration Concentration cluster_output Output Fruiting_Bodies Dried and Powdered Fruiting Bodies of Armillaria mellea Extraction Repeated extraction with Chloroform-Methanol mixture Fruiting_Bodies->Extraction Soaking and Maceration Concentration Evaporation of solvent under reduced pressure Extraction->Concentration Filtration Crude_Extract Crude Lipid Extract Concentration->Crude_Extract

Figure 1: General workflow for the crude extraction of lipids from A. mellea.
Isolation and Purification of this compound

The crude lipid extract is subjected to a series of chromatographic separations to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column using a methanol-chloroform solvent system to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column with a methanol-water mobile phase to yield pure this compound.

G Crude_Extract Crude Lipid Extract Silica_Gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) Crude_Extract->Silica_Gel TLC_Monitoring TLC Analysis of Fractions Silica_Gel->TLC_Monitoring Pooling Pooling of this compound- containing Fractions TLC_Monitoring->Pooling Sephadex Sephadex LH-20 Column Chromatography (MeOH-CHCl3) Pooling->Sephadex Preparative_HPLC Preparative HPLC (C18 column, MeOH-H2O) Sephadex->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

Figure 2: Purification workflow for the isolation of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C34H69NO4
Molecular Weight 571.9 g/mol
Appearance White amorphous powder
Optical Rotation Specific rotation values are determined in a suitable solvent (e.g., CHCl3).
Mass Spectrometry (ESI-MS) m/z [M+H]+, [M+Na]+. Key fragmentation patterns reveal the sphingoid base and fatty acid chain.
Infrared (IR) νmax (cm-1) Characteristic absorptions for hydroxyl (-OH), amide (N-H, C=O), and alkyl (C-H) groups.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

Position13C (δC)1H (δH, J in Hz)
Sphingoid Base
1~62.5~3.70 (m), ~3.95 (m)
2~52.0~4.20 (m)
3~75.0~3.65 (m)
4~72.0~3.45 (m)
5-1814.1 - 32.00.88 (t), 1.25 (br s)
Fatty Acid Chain
1'~174.0-
2'~34.0~2.20 (t)
3'-15'22.7 - 32.01.25 (br s)
16'~14.10.88 (t)

Note: The exact chemical shifts (δ) may vary slightly depending on the solvent and instrument used. This table represents typical values for phytosphingosine ceramides.

Biological Activity and Signaling Pathways

While the initial discovery focused on the chemical characterization of this compound, subsequent research on sphingolipids from fungal sources suggests potential biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The specific signaling pathways and molecular targets of this compound are yet to be fully elucidated and represent a promising area for future research. A hypothetical workflow for investigating the biological activity of this compound is presented below.

G Pure_this compound Pure this compound Bioassays In vitro Bioassays (e.g., cytotoxicity, anti-inflammatory) Pure_this compound->Bioassays Cell_Culture Treatment of Cell Lines Bioassays->Cell_Culture Active Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR) Cell_Culture->Molecular_Analysis Pathway_Identification Identification of Modulated Signaling Pathways Molecular_Analysis->Pathway_Identification In_Vivo In vivo Studies (Animal Models) Pathway_Identification->In_Vivo Target_Validation Target Validation In_Vivo->Target_Validation

Figure 3: Proposed workflow for the investigation of this compound's biological activity.

Conclusion

The discovery and characterization of this compound from Armillaria mellea have contributed to the growing knowledge of fungal sphingolipids. This technical guide provides a comprehensive resource for researchers, outlining the foundational methods for its isolation and structural elucidation. The detailed protocols and compiled quantitative data serve as a valuable reference for further investigation into the chemical synthesis, biosynthetic pathways, and potential pharmacological applications of this unique natural product. Future studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

Armillaramide: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide is a naturally occurring sphingolipid isolated from the honey mushroom, Armillaria mellea. As a ceramide containing a phytosphingosine backbone, it belongs to a class of lipids known for their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Physicochemical Properties of this compound

This compound is structurally defined as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol. This structure consists of a C18 phytosphingosine base acylated with a C16 fatty acid (palmitic acid).

Table 1: Physicochemical Characteristics of this compound
PropertyValue/DescriptionSource/Method
Systematic Name (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[3]
Molecular Formula C₃₄H₇₁NO₄Calculated from structure
Molecular Weight 570.94 g/mol Calculated from formula
Appearance Expected to be a white to off-white waxy solid at room temperature.Based on similar long-chain ceramides
Melting Point Expected to be relatively high, likely in the range of 90-120 °C. Pure, hydrated long-chain ceramides exhibit cooperative endothermic order-disorder transitions at high temperatures.[4][5]Based on similar long-chain ceramides
Solubility Water: Practically insoluble. Organic Solvents: Soluble in mixtures of chloroform and methanol, often with a small amount of water. Also expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).Based on general solubility of sphingolipids
Stability Generally stable under standard laboratory conditions. As a phytosphingosine-based ceramide, it is expected to be stable across a physiological pH range. Stability may be compromised at extreme pH values or high temperatures over prolonged periods.Based on the stability of similar phytosphingosine ceramides

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and purification of this compound from its natural source, Armillaria mellea. These protocols are based on established methods for fungal sphingolipid research.

I. Extraction of Total Lipids from Armillaria mellea

This protocol outlines the extraction of total lipids, including this compound, from the fruiting bodies of A. mellea.

Materials:

  • Fresh or lyophilized fruiting bodies of Armillaria mellea

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Homogenize fresh or lyophilized fruiting bodies of A. mellea to a fine powder using a mortar and pestle with liquid nitrogen.

  • Solvent Extraction: Transfer the powdered fungal material to a flask and add the Chloroform:Methanol (2:1) extraction solvent at a ratio of 20 mL of solvent per gram of fungal powder.

  • Incubation and Agitation: Stir the mixture vigorously for 2 hours at room temperature.

  • Phase Separation: Filter the mixture to remove solid fungal debris. To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Collection of Organic Phase: After centrifugation, the lower organic phase, containing the total lipids, is carefully collected.

  • Solvent Evaporation: The solvent from the collected organic phase is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The resulting total lipid extract is dried under a stream of nitrogen and stored at -20°C in a glass vial until further purification.

II. Isolation and Purification of this compound by Column Chromatography and HPLC

This protocol describes a two-step chromatographic process to isolate and purify this compound from the total lipid extract.

A. Silica Gel Column Chromatography (Fractionation)

Materials:

  • Total lipid extract from A. mellea

  • Silica gel (60 Å, 70-230 mesh)

  • Glass chromatography column

  • Solvent System (Elution Gradient): A gradient of Chloroform and Methanol (e.g., starting from 100% Chloroform, gradually increasing the polarity by adding Methanol in increments of 1-2%).

  • Fraction collector and test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • TLC Visualization Reagent: Primuline spray (0.05% in acetone/water 80:20) or iodine vapor.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (100% Chloroform) and pack it into the chromatography column.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% chloroform and gradually increase the concentration of methanol in the mobile phase. This will elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 95:5). Visualize the spots using a suitable reagent. Fractions containing compounds with similar Rf values to that expected for a ceramide are pooled.

B. High-Performance Liquid Chromatography (HPLC) (Purification)

Materials:

  • Pooled fractions from silica gel chromatography

  • HPLC system with a Normal-Phase column (e.g., silica-based)

  • Mobile Phase: A mixture of hexane, isopropanol, and methanol. A common starting point is a ratio of 72:5:23 (v/v/v).

  • Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-210 nm).

Procedure:

  • Sample Preparation: Dissolve the dried, pooled fractions from the previous step in the HPLC mobile phase.

  • Injection and Separation: Inject the sample onto the normal-phase HPLC column. The separation is based on the polarity of the compounds.

  • Detection and Fraction Collection: Monitor the elution profile using the detector. Collect the peak corresponding to this compound.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

  • Solvent Evaporation: Remove the solvent from the purified fraction under a stream of nitrogen to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow start Armillaria mellea (Fruiting Bodies) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (Chloroform:Methanol) homogenization->extraction filtration Filtration & Phase Separation extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 total_lipid Total Lipid Extract evaporation1->total_lipid column_chrom Silica Gel Column Chromatography total_lipid->column_chrom fractionation Fraction Collection & TLC Analysis column_chrom->fractionation pooled_fractions Pooled Ceramide-rich Fractions fractionation->pooled_fractions hplc Normal-Phase HPLC pooled_fractions->hplc purification Peak Collection & Purity Check hplc->purification final_product Pure this compound purification->final_product

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathways of this compound

While the specific molecular targets and signaling pathways of this compound are yet to be fully elucidated, its structural similarity to other ceramides and the known biological activities of extracts from Armillaria mellea suggest potential mechanisms of action, particularly in the induction of apoptosis in cancer cells.

Other bioactive compounds isolated from Armillaria mellea, such as Armillarikin, have been shown to induce apoptosis through the activation of caspases. Ceramides, in general, are well-established signaling molecules that can trigger apoptosis through various pathways, including the inhibition of pro-survival signals like the PI3K/Akt pathway.

Based on this, a putative signaling pathway for this compound-induced apoptosis is proposed below. It is hypothesized that this compound, like other ceramides, may accumulate in cancer cells and lead to the activation of the intrinsic apoptosis pathway.

Hypothesized Apoptosis Induction Pathway for this compound

putative_signaling_pathway This compound This compound pi3k_akt PI3K/Akt Pathway (Pro-survival) This compound->pi3k_akt Inhibits mitochondrion Mitochondrion This compound->mitochondrion Induces stress? bcl2 Bcl-2 Family (Anti-apoptotic) pi3k_akt->bcl2 Activates bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Releases caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Putative signaling pathway for this compound-induced apoptosis.

Conclusion

This compound presents an intriguing subject for further pharmacological investigation. This guide consolidates the currently available information on its physicochemical properties and provides a robust framework for its experimental handling. The proposed signaling pathways, based on the activities of structurally related compounds, offer a starting point for mechanistic studies. Further research is warranted to precisely define the biological activities of this compound and to explore its full therapeutic potential.

References

The Armillaramide Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide is a sphingolipid produced by the fungus Armillaria mellea. Specifically, it is a C18-phytosphingosine ceramide containing a non-hydroxy fatty acid, with the chemical structure (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol[1][2]. Sphingolipids are essential components of eukaryotic cell membranes and are involved in a variety of cellular processes, including signal transduction, cell division, and stress response. In pathogenic fungi, sphingolipids and their biosynthetic pathways are crucial for growth, morphogenesis, and virulence, making them attractive targets for the development of novel antifungal therapies[3]. This guide provides an in-depth technical overview of the core this compound biosynthesis pathway in fungi, with a focus on Armillaria mellea.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general fungal sphingolipid pathway, which originates from primary metabolism. Unlike many other secondary metabolites in Armillaria, such as melleolides, the genes for sphingolipid biosynthesis are typically not found in a discrete gene cluster. The pathway involves a series of enzymatic steps to construct the characteristic phytosphingosine backbone and subsequently acylate it.

The core pathway can be summarized in the following key steps:

  • Formation of 3-Ketodihydrosphingosine: The pathway is initiated in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal 5'-phosphate-dependent enzyme. This is the rate-limiting step in sphingolipid biosynthesis[4][5].

  • Reduction to Dihydrosphingosine: The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketosphinganine Reductase , an NADPH-dependent reaction.

  • Acylation to Dihydroceramide: Dihydrosphingosine is subsequently acylated by a Ceramide Synthase to form dihydroceramide. Fungi can possess multiple ceramide synthases with varying specificities for fatty acyl-CoA substrates. In the case of this compound, the acyl group is derived from hexadecanoyl-CoA (palmitoyl-CoA).

  • Hydroxylation to Phytoceramide: The dihydroceramide undergoes hydroxylation at the C-4 position of the sphingoid base, catalyzed by a sphingolipid C4-hydroxylase , to form phytoceramide.

  • Formation of this compound: this compound is a specific phytoceramide, (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Armillaramide_Biosynthesis cluster_precursors Precursors L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (with Palmitoyl-CoA) Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Sphingolipid C4-Hydroxylase This compound This compound Phytoceramide->this compound Further modifications (if any)

Core this compound Biosynthesis Pathway

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzymes involved in the this compound biosynthesis pathway. Putative gene homologs have been identified in the Armillaria mellea DSM 3731 genome based on sequence similarity to known fungal enzymes.

EnzymeFunctionPutative Gene ID in A. mellea DSM 3731
Serine Palmitoyltransferase (SPT) Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.Homologs to LCB1 and LCB2 subunits are present.
3-Ketosphinganine Reductase Reduces 3-ketodihydrosphingosine to dihydrosphingosine.Homologs to known fungal 3-ketosphinganine reductases are present.
Ceramide Synthase Acylates dihydrosphingosine with hexadecanoyl-CoA to form dihydroceramide.Multiple putative ceramide synthase genes are present in the genome.
Sphingolipid C4-Hydroxylase Hydroxylates dihydroceramide to form phytoceramide.Putative fatty acid hydroxylase domain-containing proteins are present.

Note: The specific gene IDs are not provided as they require experimental validation. Researchers are encouraged to perform BLAST searches of the Armillaria mellea genome with characterized fungal sphingolipid biosynthesis gene sequences to identify the most likely candidates.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics, substrate concentrations, and product yields, specifically for the this compound biosynthesis pathway in Armillaria mellea. This represents a significant knowledge gap and an area for future research. General quantitative analysis of sphingolipids in fungi is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of internal standards.

Regulation of this compound Biosynthesis

The regulation of sphingolipid biosynthesis in fungi is complex and occurs at multiple levels to maintain lipid homeostasis. While specific regulatory mechanisms for this compound production in A. mellea have not been elucidated, general fungal regulatory principles are likely to apply.

  • Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes can be regulated by various transcription factors in response to environmental cues and developmental stages. For example, in some fungi, the G1/S transcription factor Swi4 has been shown to regulate genes involved in sphingolipid synthesis.

  • Feedback Inhibition: The activity of key enzymes, particularly Serine Palmitoyltransferase (SPT), can be allosterically regulated by downstream sphingolipid products, such as long-chain bases and ceramides. This feedback mechanism helps to control the overall flux through the pathway.

  • Substrate Availability: The biosynthesis of this compound is also dependent on the availability of the primary precursors, L-serine and palmitoyl-CoA, which are derived from amino acid and fatty acid metabolism, respectively.

The following diagram illustrates the potential regulatory inputs into the this compound biosynthesis pathway.

Armillaramide_Regulation cluster_pathway Biosynthesis Pathway Precursors Precursors SPT SPT Precursors->SPT Intermediates Intermediates SPT->Intermediates This compound This compound Intermediates->this compound Feedback_Inhibition Feedback_Inhibition This compound->Feedback_Inhibition Environmental_Cues Environmental_Cues Transcription_Factors Transcription_Factors Environmental_Cues->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene_Expression->SPT +/- Feedback_Inhibition->SPT -

Potential Regulation of this compound Biosynthesis

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Fungal Culture and Mycelia Harvesting
  • Culture Conditions: Armillaria mellea (e.g., strain DSM 3731) can be maintained on malt extract agar (MEA) at 25 °C. For liquid cultures, potato dextrose broth (PDB) is commonly used. Inoculate liquid media with small agar plugs of actively growing mycelium and incubate at 25 °C with shaking for several weeks until sufficient biomass is produced.

  • Harvesting: Mycelia can be harvested by filtration through Miracloth or a similar material. The collected mycelia should be washed with sterile distilled water, flash-frozen in liquid nitrogen, and stored at -80 °C until further use.

Sphingolipid Extraction from Armillaria mellea

This protocol is adapted from established methods for fungal sphingolipid extraction.

  • Materials:

    • Lyophilized or frozen mycelia

    • Glass beads (425-600 µm)

    • Mandala extraction buffer (ethanol: dH₂O: diethyl ether: pyridine: 4.2N NH₄OH; 15:15:5:1:0.018 v/v)

    • Chloroform

    • Methanol

    • 0.6 M KOH in methanol

    • Internal standards (e.g., C17-sphingoid base)

  • Procedure:

    • To a known amount of lyophilized or frozen mycelia, add a pre-determined amount of internal standard.

    • Add glass beads and Mandala extraction buffer.

    • Homogenize the mixture using a bead beater or vigorous vortexing.

    • Incubate at 60 °C for 1 hour.

    • Perform a Bligh and Dyer extraction by adding methanol and chloroform.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase.

    • To remove glycerolipids, perform a mild alkaline hydrolysis by adding 0.6 M KOH in methanol and incubating at room temperature for 1 hour.

    • Neutralize the reaction and re-extract the lipids with chloroform.

    • Dry the final lipid extract under a stream of nitrogen and store at -20 °C.

The following diagram outlines the experimental workflow for sphingolipid extraction.

Lipid_Extraction_Workflow Start Start Harvest_Mycelia Harvest_Mycelia Start->Harvest_Mycelia Add_Internal_Standard Add_Internal_Standard Harvest_Mycelia->Add_Internal_Standard Homogenize_with_Buffer Homogenize_with_Buffer Add_Internal_Standard->Homogenize_with_Buffer Incubate Incubate Homogenize_with_Buffer->Incubate Bligh_Dyer_Extraction Bligh_Dyer_Extraction Incubate->Bligh_Dyer_Extraction Collect_Organic_Phase Collect_Organic_Phase Bligh_Dyer_Extraction->Collect_Organic_Phase Alkaline_Hydrolysis Alkaline_Hydrolysis Collect_Organic_Phase->Alkaline_Hydrolysis Neutralize_and_Re-extract Neutralize_and_Re-extract Alkaline_Hydrolysis->Neutralize_and_Re-extract Dry_and_Store Dry_and_Store Neutralize_and_Re-extract->Dry_and_Store End End Dry_and_Store->End

Sphingolipid Extraction Workflow
Quantitative Analysis by LC-MS/MS

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.

  • Chromatography: Reverse-phase chromatography is commonly employed to separate different sphingolipid species. A C18 or C8 column can be used with a gradient elution of mobile phases such as water and methanol/acetonitrile containing ammonium formate and formic acid to aid ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used. Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification of known sphingolipids. Precursor and product ion pairs specific to each sphingolipid of interest are monitored.

  • Quantification: Absolute or relative quantification is achieved by comparing the peak area of the endogenous sphingolipid to that of the co-eluting internal standard. Calibration curves can be generated using synthetic standards to determine absolute concentrations.

Conclusion

The biosynthesis of this compound in Armillaria mellea is a fundamental process rooted in the conserved fungal sphingolipid pathway. While the core enzymatic steps are understood, significant opportunities for research exist in the specific genetic and regulatory mechanisms within A. mellea. The elucidation of the specific enzymes and their kinetic properties, as well as a deeper understanding of the regulation of this pathway, will be crucial for the development of targeted antifungal strategies that exploit the essential nature of sphingolipids in fungal pathogens. The experimental protocols and genomic resources outlined in this guide provide a framework for researchers to further investigate this important area of fungal biochemistry and drug development.

References

The Enigmatic Role of Armillaramide in Armillaria mellea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Armillaria mellea, commonly known as the honey fungus, is a basidiomycete with a multifaceted ecological role, acting as a devastating plant pathogen, a saprophyte, and a symbiotic partner. This organism produces a diverse arsenal of secondary metabolites, including the intriguing sphingolipid, Armillaramide. First isolated in 2001, this compound is a novel C18-phytosphingosine ceramide whose precise natural function within the fungus remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its structure and potential biological activities. While quantitative data on the specific bioactivity of this compound is limited in publicly available literature, this paper will contextualize its potential roles by examining the known functions of other fungal sphingolipids. Furthermore, this document details robust experimental protocols for the isolation, purification, and characterization of this compound from A. mellea, and proposes workflows for elucidating its biological function.

Introduction to Armillaria mellea and its Secondary Metabolites

Armillaria mellea is a globally distributed fungus recognized for its significant impact on forestry and agriculture as a potent root rot pathogen[1]. Its lifecycle and interactions with its environment are complex, involving parasitic, saprophytic, and even symbiotic phases[1]. The success of A. mellea as a pathogen and survivor is in part attributed to its production of a wide array of bioactive secondary metabolites. These include polysaccharides with immunomodulatory and anticancer properties, and sesquiterpene aryl esters that exhibit antimicrobial and phytotoxic activities[2][3]. Among this chemical diversity, the sphingolipid this compound presents a compelling area of study.

This compound: A Novel Sphingolipid

This compound was first isolated from the fruiting bodies of Armillaria mellea by Gao et al. in 2001. Its structure was elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[4]. This compound is a phytosphingosine-type ceramide, a class of sphingolipids that are important structural components of cell membranes and are also involved in various cellular processes in fungi.

Quantitative Data on Bioactive Compounds from Armillaria mellea

Although specific quantitative data for this compound is lacking, the following tables summarize the bioactivities of various extracts and other compounds isolated from Armillaria mellea to provide context for its potential efficacy.

Table 1: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria species

CompoundCell LineIC50 (µM)Reference
Armimelleolide CM231 (Breast Cancer)7.54 ± 0.24
ArmillarivinHCT-116 (Colon Cancer)3.17 ± 0.54
Melleolide FHCT-116 (Colon Cancer)4.21 ± 0.33
MelledonolA549 (Lung Cancer)5.89 ± 0.41

Note: Data for sesquiterpene aryl esters from a related species, Armillaria gallica, is presented to illustrate the cytotoxic potential of compounds from this genus.

Table 2: Antimicrobial Activity of Armillaria mellea Extracts

ExtractTest OrganismInhibition Zone (mm)Reference
MethanolicKlebsiella pneumoniae10 ± 1
MethanolicBacillus subtilis10 ± 1
MethanolicStaphylococcus aureus10 ± 1

Note: This table reflects the activity of crude extracts and not purified this compound.

Experimental Protocols

The following protocols are detailed methodologies for the isolation, purification, and characterization of this compound from A. mellea, based on established techniques for fungal sphingolipids.

Isolation and Extraction of this compound

This protocol is adapted from general methods for fungal sphingolipid extraction.

  • Sample Preparation: Fresh or lyophilized fruiting bodies of Armillaria mellea are ground into a fine powder.

  • Solvent Extraction: The powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids, followed by chloroform, and then methanol.

  • Chromatographic Separation:

    • The methanol extract is concentrated under reduced pressure.

    • The residue is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar Rf values to known ceramides are pooled.

  • Purification:

    • The pooled fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structure of the purified this compound can be confirmed using the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, amides, and alkyl chains.

Proposed Workflows and Signaling Pathways

To elucidate the natural function of this compound, a series of experiments can be conducted. The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a hypothetical signaling pathway involving fungal ceramides.

Experimental Workflow for Functional Analysis of this compound

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Structural Characterization cluster_bioassays Biological Activity Screening cluster_mechanism Mechanism of Action Studies A A. mellea Fruiting Bodies B Solvent Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E Mass Spectrometry D->E F NMR Spectroscopy D->F G IR Spectroscopy D->G H Antimicrobial Assays D->H I Cytotoxicity Assays (e.g., MTT) D->I J Enzyme Inhibition Assays D->J K Gene Expression Analysis (qRT-PCR) I->K L Proteomics I->L M Lipidomics I->M

Caption: Proposed experimental workflow for the functional analysis of this compound.

Hypothetical Signaling Pathway of Fungal Ceramides

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Ceramide) PKC Protein Kinase C (PKC) This compound->PKC activates PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A activates DownstreamEffectors Downstream Effectors PKC->DownstreamEffectors PP2A->DownstreamEffectors CellCycle Cell Cycle Arrest DownstreamEffectors->CellCycle Apoptosis Apoptosis DownstreamEffectors->Apoptosis

Caption: Hypothetical signaling pathway involving fungal ceramides like this compound.

Conclusion and Future Directions

This compound, a novel sphingolipid from Armillaria mellea, represents an understudied yet potentially significant secondary metabolite. While its precise natural function and bioactivity spectrum await detailed investigation, its structural similarity to other bioactive fungal ceramides suggests plausible roles in cellular signaling, development, and interaction with host organisms or microbial competitors. The experimental protocols and workflows outlined in this whitepaper provide a roadmap for future research aimed at unraveling the enigmatic function of this compound. Such studies will not only enhance our understanding of the chemical ecology of A. mellea but may also uncover novel lead compounds for the development of new therapeutic agents. Future research should focus on obtaining sufficient quantities of purified this compound to perform comprehensive in vitro and in vivo bioassays to determine its antimicrobial, cytotoxic, and immunomodulatory properties.

References

Armillaramide: A Technical Guide to its Molecular Characteristics and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a bioactive sphingolipid isolated from the fungus Armillaria mellea, has garnered significant interest within the scientific community. As a phytosphingosine-type ceramide, its unique structural features and potential pharmacological activities make it a compelling subject for research and drug development. This technical guide provides an in-depth overview of this compound, focusing on its molecular formula, mass spectrometry data, experimental protocols for its isolation and characterization, and its role in cellular signaling pathways.

Molecular Formula and Mass Spectrometry Data

The chemical structure of this compound was elucidated through spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Molecular Identity of this compound

ParameterValue
Systematic Name (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol
Molecular Formula C₃₄H₆₉NO₄
Exact Mass 571.52266 g/mol
Molecular Weight 571.92 g/mol

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ 572.5304Data to be obtained from experimental analysis
[M+Na]⁺ 594.5123Data to be obtained from experimental analysis

Note: Specific observed m/z values from high-resolution mass spectrometry are dependent on the experimental setup and should be determined empirically.

Experimental Protocols

The isolation and characterization of this compound from Armillaria mellea involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on established methods for isolating sphingolipids from fungal sources.

I. Isolation and Extraction of this compound
  • Sample Preparation: Fresh or lyophilized fruiting bodies of Armillaria mellea are ground into a fine powder.

  • Solvent Extraction: The powdered fungal material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent system such as chloroform/methanol or ethanol to extract sphingolipids.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between an organic solvent (e.g., chloroform) and an aqueous phase to separate lipids from water-soluble compounds. The organic phase, containing the sphingolipids, is collected.

  • Column Chromatography: The crude lipid extract is fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents, such as a chloroform-methanol mixture, to separate different lipid classes. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to yield the pure compound.

II. Structural Characterization
  • High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine its exact mass and elemental composition, confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to obtain structural information about the fatty acid chain and the sphingoid base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed stereochemistry and connectivity of the molecule.

experimental_workflow cluster_isolation Isolation fungal_material Armillaria mellea (Fruiting Bodies) extraction Solvent Extraction (Chloroform/Methanol) fungal_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc hrms HR-ESI-MS hplc->hrms msms Tandem MS (MS/MS) hplc->msms nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr

Fig. 1: Experimental workflow for isolation and characterization.

Signaling Pathways

This compound, as a phytosphingosine ceramide, is implicated in cellular signaling pathways, particularly those leading to apoptosis, or programmed cell death. Phytosphingosine and other ceramides are known to act as second messengers in various cellular processes. The proposed signaling pathway for phytosphingosine-induced apoptosis involves both extrinsic and intrinsic pathways.

Phytosphingosine can induce apoptosis through a signaling cascade that involves the activation of caspases and the mitochondrial pathway. This process is often initiated by the activation of caspase-8, which can then cleave and activate downstream effector caspases like caspase-3. Concurrently, phytosphingosine can promote the translocation of pro-apoptotic proteins, such as Bax, to the mitochondria. This leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

signaling_pathway cluster_caspase Caspase Activation cluster_mitochondria Mitochondrial Pathway This compound This compound (Phytosphingosine Ceramide) Caspase8 Caspase-8 Activation This compound->Caspase8 Bax Bax Translocation to Mitochondria This compound->Bax Caspase3_activation Caspase-3 Activation Caspase8->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3_activation

Fig. 2: Proposed apoptotic signaling pathway of this compound.

Conclusion

This compound represents a promising natural product with potential applications in drug development, particularly in the area of oncology. Its ability to induce apoptosis highlights its potential as a lead compound for novel anticancer therapies. Further research into its precise molecular targets and mechanism of action will be crucial for realizing its full therapeutic potential. This technical guide provides a foundational understanding of this compound's molecular characteristics and biological context, serving as a valuable resource for the scientific community.

Spectroscopic Characterization of Armillaramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide is a naturally occurring sphingolipid isolated from the fungus Armillaria mellea. Its structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. As a ceramide-like molecule, this compound is of significant interest to researchers in various fields, including oncology, immunology, and dermatology, due to the diverse biological activities of this class of lipids. The precise structural elucidation and characterization of this compound are fundamental for understanding its biological function and for any potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes detailed experimental protocols and quantitative data to aid researchers in their studies of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

¹H-NMR Data

The ¹H-NMR spectrum of this compound reveals characteristic signals for the long aliphatic chains of the fatty acid and the sphingoid base, as well as for the protons in the polar head group. The data presented below was obtained in a deuterated pyridine (C₅D₅N) solution.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1a4.59dd10.7, 4.2
H-1b4.41dd10.7, 4.0
H-25.08m
H-34.32dd4.7, 3.8
H-44.26m
H-52.17m
H-6 to H-171.2-1.4br s
H-180.85t6.2
NH8.53d8.8
H-2'2.51t7.5
H-3'1.75m
H-4' to H-15'1.2-1.4br s
H-16'0.85t6.2
¹³C-NMR Data

The ¹³C-NMR spectrum confirms the presence of the 34 carbon atoms in this compound and provides insight into their chemical environment. The data was acquired in a deuterated pyridine (C₅D₅N) solution.

CarbonChemical Shift (δ) ppm
161.9
252.9
376.6
472.8
534.1
626.6
733.8
8-1529.4-29.9
1632.7
1722.9
1814.2
1' (C=O)175.2
2'35.6
3'25.8
4'-13'29.4-29.9
14'32.7
15'22.9
16'14.2

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to hydroxyl groups, the amide linkage, and the long aliphatic chains.[1][2][3][4][5]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H stretch3500 - 3200Broad absorption due to hydrogen-bonded hydroxyl groups.
N-H stretch3350 - 3250Amide N-H stretching.
C-H stretch3000 - 2850Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the aliphatic chains.
C=O stretch (Amide I)1680 - 1630Carbonyl stretching of the amide group, indicative of strong hydrogen bonding.
N-H bend (Amide II)1570 - 1515N-H bending coupled with C-N stretching in the amide linkage.
CH₂ scissor1480 - 1465Methylene scissoring vibration.
C-O stretch1100 - 1000Stretching vibrations of the C-O bonds in the hydroxyl groups.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated pyridine (C₅D₅N). Ensure the sample is fully dissolved to obtain a homogeneous solution. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, equipped with a standard probe.

  • ¹H-NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be necessary compared to ¹H-NMR (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra. For spectra recorded in C₅D₅N, the residual solvent signals can be used as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid, purified this compound directly onto the ATR crystal.

    • Apply firm and even pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

    • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Signaling Pathway

This compound, as a phytosphingosine-type ceramide, is involved in the complex network of sphingolipid metabolism and signaling. The de novo synthesis of ceramides is a fundamental pathway that regulates various cellular processes.

DeNovo_Ceramide_Biosynthesis Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyl- transferase (SPT) Serine->SPT KDS 3-Ketodihydrosphingosine KDS_reductase 3-Ketodihydrosphingosine Reductase KDS->KDS_reductase DHS Dihydrosphingosine (Sphinganine) CerS Ceramide Synthase (CerS) DHS->CerS DHC Dihydroceramide DH_desaturase Dihydroceramide Desaturase/Hydroxylase DHC->DH_desaturase Armillaramide_node This compound ((2S,3S,4R)-2-hexadecanoyl-amino- octadecane-1,3,4-triol) Signaling Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Armillaramide_node->Signaling inv1 inv2 SPT->KDS KDS_reductase->DHS CerS->DHC CerS->DHC + Fatty Acyl-CoA DH_desaturase->Armillaramide_node

Caption: De novo biosynthesis pathway of this compound and its role in cell signaling.

References

Armillaramide: A Novel Bioactive Sphingolipid for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Armillaramide, a novel sphingolipid, has emerged as a molecule of significant interest within the scientific community. First isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea, this C18-phytosphingosine ceramide is distinguished by its unique chemical structure and promising bioactive properties. Sphingolipids as a class are known to play crucial roles in cellular processes, and emerging research suggests that this compound may hold therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, isolation methods, biological activities, and putative mechanisms of action to support further research and drug development efforts.

Chemical Properties and Structure

This compound was identified and structurally elucidated as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1]. It is a ceramide containing a non-hydroxy fatty acid attached to a C18-phytosphingosine backbone[1]. The presence of the phytosphingosine moiety is a key structural feature that likely contributes to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C34H69NO4[1]
Appearance White powder[1]
Optical Rotation [α]D20 +25.6 (c 0.50, CHCl3/MeOH, 4:1)[1]

Biological Activity and Therapeutic Potential

While specific quantitative data for this compound's bioactivity is still emerging, the broader class of sphingolipids and compounds isolated from Armillaria mellea have demonstrated significant therapeutic potential.

Anticancer Activity

Other compounds isolated from Armillaria species have shown potent cytotoxic effects against various cancer cell lines. For instance, sesquiterpene aryl esters from Armillaria gallica exhibited IC50 values ranging from 3.17 to 17.57 µmol/L against human cancer cell lines, with some compounds showing stronger effects than the positive control, paclitaxel. The structural similarity of this compound to phytosphingosine, a known inducer of apoptosis in cancer cells, suggests a potential role in oncology. Phytosphingosine has been shown to induce apoptosis through caspase-8 activation and Bax translocation.

Table 2: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria gallica

CompoundCell LineIC50 (µmol/L)
2 HCT-116< 3.17
3 HCT-116< 3.17
7 HCT-116< 3.17
9 HCT-116< 3.17
1 (Armimelleolide C) M2317.54 ± 0.24
Paclitaxel (Positive Control) HCT-116> 10

Note: This data is for related compounds from the same genus and provides a rationale for investigating the anticancer potential of this compound.

Anti-inflammatory Activity

Extracts from Armillaria mellea have demonstrated significant anti-inflammatory properties. Studies have shown that these extracts can inhibit the production of key inflammatory mediators. For example, an ethanol extract of Armillaria mellea was found to dose-dependently inhibit the LPS-induced release of nitric oxide (NO) and prostaglandin E2 (PGE2) in THP-1 cells. Furthermore, at a concentration of 100 µg/ml, the extract significantly blocked the LPS-induced expression of iNOS and COX-2. Given the role of sphingolipids in inflammatory signaling, it is plausible that this compound contributes to these anti-inflammatory effects.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original method described by Gao et al. (2001) for the isolation of this compound from the fruiting bodies of Armillaria mellea.

Experimental Workflow for this compound Isolation

experimental_workflow start Dried fruiting bodies of Armillaria mellea (10 kg) extraction Extraction with 95% EtOH (3 times) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H2O and CHCl3 concentration->partition chromatography1 Silica gel column chromatography (CHCl3-MeOH gradient) partition->chromatography1 fractionation Collection of fractions chromatography1->fractionation chromatography2 Repeated silica gel column chromatography (petroleum ether-acetone) fractionation->chromatography2 crystallization Crystallization from acetone chromatography2->crystallization end Pure this compound (1) crystallization->end

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: The air-dried and powdered fruiting bodies of Armillaria mellea (10 kg) are extracted three times with 95% ethanol at room temperature.

  • Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with chloroform.

  • Column Chromatography (Initial): The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient.

  • Fraction Collection and Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. This mixture is then subjected to repeated column chromatography on silica gel using a petroleum ether-acetone gradient.

  • Crystallization: The purified fraction is crystallized from acetone to yield pure this compound as a white powder.

Bioactivity Assays (General Protocols)

While specific protocols for this compound are not yet widely published, the following are standard methods for assessing the bioactivities suggested by its chemical class.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until adherent.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

Mechanism of Action: Putative Signaling Pathways

Based on the activities of related sphingolipids and other compounds from Armillaria mellea, this compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways.

Apoptosis Signaling Pathway

Phytosphingosine, the backbone of this compound, is known to induce apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Pathway of this compound

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase8 Caspase-8 activation This compound->Caspase8 Bax Bax translocation This compound->Bax Caspase3 Caspase-3 activation Caspase8->Caspase3 Mito Mitochondrial Dysfunction Bax->Mito CytoC Cytochrome c release Mito->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway induced by this compound.

Anti-inflammatory Signaling Pathway

Extracts of Armillaria mellea have been shown to inhibit inflammatory pathways. It is plausible that this compound contributes to this by modulating the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Hypothesized Anti-inflammatory Pathway of this compound

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK activation TLR4->IKK p38 p38 phosphorylation TLR4->p38 JNK JNK phosphorylation TLR4->JNK ERK ERK phosphorylation TLR4->ERK This compound This compound This compound->IKK Inhibition This compound->p38 Inhibition This compound->JNK Inhibition This compound->ERK Inhibition IkappaB IκBα degradation IKK->IkappaB NFkB NF-κB nuclear translocation IkappaB->NFkB Inflammatory_Mediators iNOS, COX-2, Pro-inflammatory Cytokines NFkB->Inflammatory_Mediators Transcription p38->Inflammatory_Mediators Transcription JNK->Inflammatory_Mediators Transcription ERK->Inflammatory_Mediators Transcription

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound represents a promising novel bioactive sphingolipid with potential applications in cancer and inflammatory disease therapy. Its unique structure, derived from the medicinal fungus Armillaria mellea, provides a strong rationale for its further investigation. To fully realize its therapeutic potential, future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound against a broad range of cancer cell lines and in various models of inflammation.

  • Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the precise signaling pathways modulated by this compound in both apoptosis and inflammation.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.

This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this compound. The provided data and protocols are intended to facilitate further investigation into this promising natural product, with the ultimate goal of translating these findings into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Fungal Ceramides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes. In fungi, ceramides and their derivatives, such as glucosylceramides (GlcCer) and inositol phosphorylceramides (IPC), play essential roles in cell growth, differentiation, stress response, and pathogenicity.[1][2] The unique structural features of fungal ceramides, often distinct from their mammalian counterparts, make the enzymes in their biosynthetic pathways attractive targets for the development of novel antifungal therapeutics.[3][4] This document provides detailed protocols for the isolation and purification of ceramides from fungal sources, methods for their quantification, and an overview of their biosynthesis and signaling roles.

Data Presentation: Quantitative Analysis of Fungal Ceramides

The yield and purity of isolated ceramides can vary significantly depending on the fungal species, culture conditions, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Fungal SpeciesCeramide TypeCeramide ContentReference
Saccharomyces cerevisiaeCeramide III32.27 µg / 5 µL of cell extract[5]
Candida lipolyticaTotal Ceramides2.6% of total cell lipids
Edible MushroomsGlucosylceramides0.15 - 1.80 mg/g dry weight
Neurospora crassaC24(OH)-phytoceramide89% of constitutive ceramide fraction
Neurospora crassaC18(OH)-phytoceramide48% of stress-induced ceramide fraction
MethodFungal SpeciesRecovery RatePurityReference
HPLC-ELSDSaccharomyces cerevisiaeNot specifiedSufficient for quantification
LC-ESI-MS/MSRat Tissues (for comparison)70-99%High (species-specific)
Column + Thin Layer ChromatographyCandida lipolyticaNot specifiedHigh (preparative scale)

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Fungal Cells

This protocol is a widely used method for the extraction of total lipids, including ceramides, from fungal biomass.

Materials:

  • Fungal cell pellet

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fungal cells by centrifugation and wash the pellet with distilled water.

  • Resuspend the cell pellet in a chloroform:methanol (1:2, v/v) mixture.

  • Add glass beads to the suspension and disrupt the cells by vigorous vortexing or using a bead beater.

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v).

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids.

  • Wash the organic phase with a 0.9% NaCl solution.

  • Dry the organic phase under a stream of nitrogen or using a rotary evaporator.

  • The resulting lipid extract can be stored at -20°C for further analysis.

Protocol 2: Purification of Ceramides by Column Chromatography

This protocol describes the separation of ceramides from the total lipid extract using silica gel column chromatography.

Materials:

  • Dried total lipid extract

  • Silica gel (60 Å, 70-230 mesh)

  • Glass column

  • Solvents: Chloroform, Acetone, Methanol

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Dissolve the dried lipid extract in a minimal amount of chloroform.

  • Load the dissolved lipid extract onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of solvents of increasing polarity. A typical elution sequence is:

    • Chloroform (to elute neutral lipids)

    • Acetone (to elute glycolipids and some ceramides)

    • Chloroform:Methanol mixtures with increasing methanol concentration (e.g., 98:2, 95:5, 90:10, v/v) to elute different ceramide species.

    • Methanol (to elute highly polar lipids)

  • Collect fractions and monitor the presence of ceramides in each fraction using TLC.

  • Pool the fractions containing the desired ceramide species and dry them under nitrogen.

Protocol 3: Analysis of Ceramides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis and quantification of ceramides using HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Materials:

  • Purified ceramide fraction

  • HPLC system with a normal-phase or reverse-phase column

  • ELSD or MS detector

  • HPLC-grade solvents (e.g., hexane, isopropanol, methanol for normal phase; methanol, water, formic acid for reverse phase)

  • Ceramide standards

Procedure:

  • Dissolve the purified ceramide fraction in an appropriate solvent (e.g., chloroform:methanol, 2:1, v/v).

  • Inject the sample into the HPLC system.

  • For Normal-Phase HPLC: Use a mobile phase gradient of hexane, isopropanol, and methanol to separate ceramide species. A composition of 72/5/23 (hexane/isopropanol/methanol, vol%) has been reported for the analysis of Saccharomyces cerevisiae ceramides.

  • For Reverse-Phase HPLC: Use a gradient of methanol and water, often with additives like formic acid, for separation.

  • Detect the eluted ceramides using an ELSD, which provides a response proportional to the mass of the analyte, or an MS for structural identification and sensitive quantification.

  • Quantify the ceramides by comparing the peak areas with those of known concentrations of ceramide standards.

Visualizations

Fungal Sphingolipid Biosynthesis Pathway

Fungal_Sphingolipid_Biosynthesis cluster_0 De Novo Synthesis Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Ketosphinganine 3-Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS_DHC Ceramide Synthase Sphinganine->CerS_DHC HYD Hydroxylase Sphinganine->HYD Dihydroceramide Dihydroceramide DES Desaturase Dihydroceramide->DES Phytoceramide Phytoceramide IPCS IPC Synthase Phytoceramide->IPCS Ceramide Ceramide GCS GlcCer Synthase Ceramide->GCS GlcCer Glucosylceramide (GlcCer) IPC Inositol Phosphorylceramide (IPC) Complex_GSL Complex Glycosphingolipids IPC->Complex_GSL Further modifications SPT->Ketosphinganine KSR->Sphinganine CerS_DHC->Dihydroceramide CerS_PHC Ceramide Synthase CerS_PHC->Phytoceramide DES->Ceramide Phytosphingosine Phytosphingosine HYD->Phytosphingosine Phytosphingosine GCS->GlcCer IPCS->IPC Phytosphingosine->CerS_PHC

Caption: Overview of the fungal sphingolipid biosynthesis pathway.

Experimental Workflow for Fungal Ceramide Isolation and Purification

Workflow Start Fungal Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extraction Total Lipid Extraction (Chloroform:Methanol) Harvest->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Fraction Collection ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring PurifiedCer Purified Ceramide Fraction Fractions->PurifiedCer Pooling TLC->Fractions Analysis Analysis (HPLC, MS, NMR) PurifiedCer->Analysis End Characterized Ceramides Analysis->End

Caption: Workflow for ceramide isolation and purification.

Signaling Role of Fungal Ceramides

Signaling Stress Environmental Stress (e.g., Heat, Oxidative) CeramideSynth Ceramide Synthesis Stress->CeramideSynth CeramidePool Ceramide Pool CeramideSynth->CeramidePool CellCycle Cell Cycle Arrest CeramidePool->CellCycle Apoptosis Apoptosis / Programmed Cell Death CeramidePool->Apoptosis Virulence Regulation of Virulence Factors CeramidePool->Virulence Autophagy Autophagy CeramidePool->Autophagy

Caption: Ceramide-mediated stress signaling in fungi.

References

Application Notes and Protocols: Total Synthesis of Armillaramide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide is a naturally occurring sphingolipid isolated from the edible honey mushroom, Armillaria mellea. Structurally, it is a ceramide composed of a C18 phytosphingosine backbone N-acylated with a C16 saturated fatty acid (palmitic acid). The precise stereochemistry of this compound has been determined to be (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1][2]. Sphingolipids and ceramides are integral components of cell membranes and are involved in various cellular signaling pathways, including apoptosis, cell proliferation, and inflammation. Consequently, this compound and its synthetic analogs are of significant interest for potential therapeutic applications.

This document provides a comprehensive guide to the proposed total synthesis of this compound, for which a complete synthesis has not yet been reported in the literature. It also outlines strategies for the synthesis of novel analogs to explore structure-activity relationships (SAR). Detailed experimental protocols for key synthetic steps are provided, based on established methodologies for the synthesis of phytosphingosines and ceramides.

Biological Activity of Armillaria Species and Related Compounds

While specific quantitative biological data for pure this compound is limited in publicly available literature, various extracts and compounds from Armillaria species have demonstrated a range of biological activities. These activities provide a rationale for the synthesis and further investigation of this compound and its analogs. Some of the reported activities for compounds isolated from Armillaria species include cytotoxic, anti-inflammatory, and antimicrobial effects[2][3][4].

Compound/Extract from Armillaria sp.Biological ActivityCell Line/OrganismReported Effect
Sesquiterpene aryl estersCytotoxicityHCT-116, A549, M231IC50 values ranging from 3.17 to 17.57 µmol/L
ArmillarikinCytotoxicityHuman leukemia and hepatoma cellsInduces apoptosis and growth inhibition
Armillariella mellea ethanol extractAnti-inflammatoryLPS-induced THP-1 cellsInhibition of NO, iNOS, COX-2, and pro-inflammatory cytokines
Armillaria mellea extractsAntimicrobialB. cereus, S. aureus, C. albicansPromising antimicrobial activity observed
Sphingolipids (general)Various-Anticancer, antihepatotoxic, and immunostimulatory properties reported
This compoundGeneral Bioactivity-Reported to possess "certain biological activities"

Proposed Total Synthesis of this compound

As no total synthesis of this compound has been published, a plausible retrosynthetic analysis and forward synthetic plan are proposed below. The strategy is based on the convergent coupling of a protected phytosphingosine backbone with palmitic acid.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound (1) involves a key amide bond formation between the C18 phytosphingosine backbone (2) and palmitic acid (3). The phytosphingosine backbone can be synthesized from a simpler, commercially available chiral starting material, such as D-serine, to set the stereochemistry at C-2.

G This compound This compound (1) Amide_Coupling Amide Coupling This compound->Amide_Coupling Retrosynthesis Phytosphingosine Phytosphingosine (2) Amide_Coupling->Phytosphingosine Palmitic_Acid Palmitic Acid (3) Amide_Coupling->Palmitic_Acid

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

The proposed forward synthesis is a multi-step process beginning with the synthesis of the phytosphingosine backbone, followed by protection of the hydroxyl groups, and concluding with the amide coupling to palmitic acid and subsequent deprotection.

G Start D-Serine Intermediate1 Protected Phytosphingosine Synthesis Start->Intermediate1 Intermediate2 Selective Protection Intermediate1->Intermediate2 Coupling Amide Coupling with Palmitic Acid Intermediate2->Coupling Deprotection Final Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed total synthesis of this compound. These protocols are adapted from established procedures for the synthesis of similar molecules.

Protocol 1: Synthesis of (2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine Backbone)

The stereocontrolled synthesis of the phytosphingosine backbone can be achieved through various published routes. One efficient method involves an osmium-catalyzed asymmetric dihydroxylation and subsequent functional group manipulations.

Materials:

  • (E)-methyl octadec-2-enoate

  • AD-mix-β

  • tert-butanol

  • Water

  • Methanesulfonyl chloride

  • Triethylamine

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Asymmetric Dihydroxylation: To a stirred solution of (E)-methyl octadec-2-enoate in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β. Stir the reaction mixture vigorously at 0 °C for 24 hours. Quench the reaction with sodium sulfite and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the diol.

  • Sulfonylation and Azide Displacement: Dissolve the diol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction for 2 hours at 0 °C. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic phase is washed, dried, and concentrated.

  • Reduction to Phytosphingosine: The crude azide is dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH in THF at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude phytosphingosine, which can be purified by column chromatography.

Protocol 2: N-acylation of Phytosphingosine with Palmitic Acid

The final step in the synthesis of this compound is the amide coupling of the phytosphingosine backbone with palmitic acid. Carbodiimide-mediated coupling is a common and effective method for this transformation.

Materials:

  • (2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine)

  • Palmitic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine

Procedure:

  • Activation of Palmitic Acid: To a solution of palmitic acid in anhydrous DMF, add NHS and EDC. Stir the mixture at room temperature for 4 hours to form the active NHS ester.

  • Amide Coupling: In a separate flask, dissolve the phytosphingosine in a mixture of DMF and triethylamine. Add the solution of the activated palmitic acid (from step 1) dropwise to the phytosphingosine solution at room temperature. Stir the reaction mixture for 12-18 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of this compound Analogs

To explore the structure-activity relationship of this compound, a series of analogs can be synthesized. Modifications can be introduced in both the fatty acid chain and the phytosphingosine backbone.

Design of Analogs
  • Varying the Fatty Acid Chain Length: Synthesize analogs with shorter (e.g., myristic acid, C14) and longer (e.g., stearic acid, C18; arachidic acid, C20) saturated fatty acid chains. This will probe the effect of lipophilicity on biological activity.

  • Introducing Unsaturation in the Fatty Acid Chain: Use unsaturated fatty acids like oleic acid (C18:1) or linoleic acid (C18:2) to investigate the influence of conformational rigidity and electronic properties of the acyl chain.

  • Modification of the Phytosphingosine Backbone: Synthesize analogs with different stereochemistries or modifications to the hydroxyl groups to understand their importance for biological interactions.

General Protocol for Analog Synthesis

The synthesis of analogs with modified fatty acid chains will follow Protocol 2, simply by substituting palmitic acid with the desired fatty acid. The synthesis of analogs with a modified phytosphingosine backbone would require starting from different chiral precursors or employing different stereoselective reactions in Protocol 1.

Proposed Workflow for Analog Synthesis

G Phytosphingosine Phytosphingosine Backbone Coupling Parallel Amide Coupling Phytosphingosine->Coupling Fatty_Acids Library of Fatty Acids (Varying length, saturation) Fatty_Acids->Coupling Analogs This compound Analogs Library Coupling->Analogs

Caption: Workflow for the synthesis of this compound analogs.

Conclusion

This document provides a detailed framework for the total synthesis of this compound and the generation of its analogs for research and drug development purposes. Although a total synthesis has not been formally published, the proposed synthetic route is based on well-established and reliable chemical transformations. The provided protocols offer a starting point for the laboratory synthesis of these promising bioactive molecules. Further investigation into the biological activities of the synthesized this compound and its analogs will be crucial in elucidating their therapeutic potential.

References

Application Note: Quantitative Analysis of Armillaramide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel, sensitive, and specific method for the quantification of Armillaramide in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a sphingolipid identified as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, has been isolated from the fungus Armillaria mellea and is under investigation for its potential anticancer and immunostimulatory properties.[1] The method detailed herein utilizes liquid-liquid extraction for sample preparation and reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a ceramide, a class of sphingolipids that play crucial roles in cellular signaling, including apoptosis, cell differentiation, and proliferation. Given its potential therapeutic applications, a reliable method for its quantification in biological matrices is essential for preclinical and clinical development. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of complex molecules like this compound.[2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • C17-Ceramide (d18:1/17:0) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Chloroform

Standard Solutions and Calibration Standards

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards were prepared by spiking blank human plasma with appropriate amounts of this compound to achieve a concentration range of 0.5 - 500 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (1.5, 75, and 400 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL C17-Ceramide).

  • Vortex briefly to mix.

  • Add 500 µL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the lower organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard UHPLC system. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain lipids.[4][5] Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. Gradient Elution:

Time (min) % B
0.0 80
1.0 80
8.0 98
10.0 98
10.1 80
12.0 80
Flow Rate: 0.3 mL/min Column Temperature: 45°C Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 584.5 264.3 35

| C17-Ceramide (IS) | 552.5 | 264.3 | 35 |

Note: The precursor ion for this compound ([M+H]⁺) is calculated from its chemical formula (C₃₄H₆₉NO₄). The product ion at m/z 264.3 is a characteristic fragment for ceramides resulting from the cleavage of the amide bond and loss of the fatty acid chain.

Data Presentation

The following data is for illustrative purposes only and represents expected performance of the method.

Table 1: Calibration Curve for this compound Quantification

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
0.50.012105.2
1.00.025102.8
5.00.12898.9
10.00.255101.5
50.01.27099.6
100.02.545100.2
250.06.35098.4
500.012.68099.1

Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.998.

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.58.2104.59.8103.2
Low QC1.56.5101.87.9100.9
Mid QC754.199.25.399.8
High QC4003.8100.54.7101.1

Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 0.5 ng/mL, with a signal-to-noise ratio of >10.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard (C17-Ceramide) plasma->add_is lle Liquid-Liquid Extraction (Chloroform:Methanol) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation (N2 Stream) centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Reversed-Phase) reconstitute->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

sphingolipid_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_effects Cellular Effects of Ceramides serine_palmitoyl Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl->sphinganine ceramide_synthase Ceramide Synthase sphinganine->ceramide_synthase dihydroceramide Dihydroceramide ceramide_synthase->dihydroceramide desaturase Dihydroceramide Desaturase dihydroceramide->desaturase ceramide Ceramide (e.g., this compound) desaturase->ceramide apoptosis Apoptosis Induction ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Modulation of Inflammation ceramide->inflammation

Caption: Simplified sphingolipid metabolism and ceramide bioactivity.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of research and drug development applications. The simple and efficient sample preparation protocol, combined with a rapid chromatographic run time, allows for high-throughput analysis. This method will be a valuable tool for elucidating the pharmacokinetic profile and biological roles of this compound.

References

Developing In Vitro Assays for Armillaramide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a novel sphingolipid isolated from the edible mushroom Armillaria mellea, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the ceramide family, this compound is implicated in a variety of cellular processes. Preliminary studies on extracts from Armillaria species suggest a range of biological activities, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects. These activities hint at the potential of this compound as a lead compound in drug discovery programs targeting cancer, inflammatory disorders, and other diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the biological activity of this compound. The following sections detail protocols for assessing its cytotoxic, pro-apoptotic, anti-inflammatory, and enzyme-inhibitory properties, and for elucidating its mechanism of action through key signaling pathways.

Data Presentation: Summary of Potential this compound Activities

The following table summarizes the potential biological activities of this compound based on published data on Armillaria mellea extracts and related compounds. This provides a foundation for the selection and design of appropriate in vitro assays.

Biological ActivityTarget Cell/SystemKey Parameters MeasuredPotential Assay(s)
Cytotoxicity Cancer cell lines (e.g., HepG2, HCT-116, A549)Cell Viability (IC50)MTT Assay, LDH Assay
Apoptosis Induction Cancer cell linesCaspase-3/7 activity, Phosphatidylserine externalizationCaspase-Glo 3/7 Assay, Annexin V-FITC Staining
Anti-inflammatory Macrophages (e.g., RAW 264.7)Nitric Oxide (NO), TNF-α, IL-6 productionGriess Assay, ELISA
Enzyme Inhibition Isolated enzymesEnzyme activity (IC50, Ki)Protease Inhibition Assay, GST Inhibition Assay, Tyrosinase Inhibition Assay
Signaling Pathway Modulation Reporter cell lines, various cell linesReporter gene expression, protein phosphorylationNF-κB Reporter Assay, Western Blot for MAPK pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and equipment used.

Cytotoxicity Assays

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[3][4][5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescent signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Anti-inflammatory Assays

Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO2-) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.

  • Supernatant Collection: Collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve.

Enzyme Inhibition Assays

Principle: GSTs are a family of enzymes involved in detoxification. Their activity can be measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 6.5), GSH, and CDNB.

  • Inhibitor Addition: Add various concentrations of this compound to the wells.

  • Enzyme Addition: Initiate the reaction by adding a purified GST enzyme or a cell lysate containing GST.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. Calculate the IC50 value.

Principle: Tyrosinase is a key enzyme in melanin synthesis. Its activity can be determined by measuring the formation of dopachrome from the oxidation of L-DOPA, which can be monitored by the increase in absorbance at 475-490 nm.

Protocol:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8) and various concentrations of this compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well and incubate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding L-DOPA solution.

  • Absorbance Measurement: Measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the reaction rates and the percentage of tyrosinase inhibition. Determine the IC50 value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening of this compound

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation This compound This compound Stock Solution Cytotoxicity Cytotoxicity Assays (MTT, LDH) This compound->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) IC50->Apoptosis Use sub-lethal concentrations Inflammation Anti-inflammatory Assays (Griess, ELISA) IC50->Inflammation Use sub-lethal concentrations Enzyme Enzyme Inhibition Assays (GST, Tyrosinase) IC50->Enzyme Vary concentrations Signaling Signaling Pathway Analysis (NF-κB, MAPK) IC50->Signaling Use sub-lethal concentrations Data Quantitative Data Analysis Apoptosis->Data Inflammation->Data Enzyme->Data Signaling->Data Conclusion Conclusion on Bioactivity and Mechanism Data->Conclusion

Caption: Workflow for the in vitro evaluation of this compound's biological activity.

Putative NF-κB Signaling Pathway Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->Inhibition Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression Transcription NFkB_translocation NF-κB Translocation This compound This compound This compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Putative MAPK Signaling Pathway Modulation by this compound

G Stimulus External Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression This compound This compound This compound->Raf Potential Modulation This compound->MEK Potential Modulation This compound->ERK Potential Modulation

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols: Armillaramide as a Potential Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide is a novel C18-phytosphingosine ceramide isolated from the fruiting bodies of the basidiomycete Armillaria mellea. Its structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol[1][2]. While specific studies on the signaling properties of this compound are limited, its classification as a ceramide suggests its potential involvement in a variety of critical cellular processes. Ceramides are a class of sphingolipids that act as key signaling molecules, regulating cellular homeostasis and influencing diverse pathways including apoptosis, cell cycle arrest, senescence, and differentiation[3][4]. This document provides a comprehensive guide for investigating the potential of this compound as a signaling molecule, drawing upon established knowledge of ceramide biology and providing detailed protocols for its study.

Postulated Biological Activities and Signaling Pathways

Based on its structural similarity to other well-characterized ceramides, this compound is hypothesized to modulate key cellular signaling cascades. Ceramides are known to be central to the cellular stress response and can be generated through two primary pathways: de novo synthesis in the endoplasmic reticulum or the hydrolysis of sphingomyelin at the cell membrane[5].

Potential signaling pathways influenced by this compound include:

  • Induction of Apoptosis: Ceramides are potent pro-apoptotic molecules. They can activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and protein phosphatases such as PP1 and PP2A. These actions can lead to the dephosphorylation and inactivation of pro-survival proteins like Bcl-2 and Akt, and the activation of pro-apoptotic proteins, ultimately leading to programmed cell death.

  • Cell Cycle Arrest: By influencing key cell cycle regulators, ceramides can halt cell proliferation. This makes this compound a molecule of interest for cancer research.

  • Inflammation: Disruption in ceramide metabolism can lead to the activation of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.

  • Insulin Signaling: In metabolic tissues, elevated ceramide levels have been linked to the disruption of insulin signaling, contributing to insulin resistance.

Quantitative Data on Related Bioactive Compounds from Armillaria mellea

While quantitative data for this compound is not yet available, the following table summarizes the bioactivity of other compounds isolated from Armillaria mellea to provide context for the potential potency of its constituents.

CompoundBioactivityCell Line(s)Effective Concentration / IC50Reference
ArmillarikinInduces apoptosisHuh7, HA22T, HepG2 (Hepatocellular Carcinoma)Cytotoxicity observed at various concentrations
ArmillarikinInduces apoptosisHuman leukemia cellsNot specified
Polysaccharides (AMP)Tumor growth inhibitionA549 (Lung Carcinoma)Not specified
Hot Water ExtractsAntioxidant Activity-EC50: 5.51 mg/mL
Methanol ExtractsAntioxidant Activity-EC50: 7.42 - 7.83 mg/mL

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and activation of proteins in a specific signaling pathway (e.g., apoptosis pathway).

Materials:

  • Target cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-phospho-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Visualizations

Hypothesized Ceramide Signaling Pathway

Ceramide_Signaling External_Stimuli External Stimuli (e.g., Stress, TNF-α) SMase Sphingomyelinase External_Stimuli->SMase This compound This compound Ceramide Ceramide Pool This compound->Ceramide Increases De_Novo_Synthesis De Novo Synthesis (ER) De_Novo_Synthesis->Ceramide Sphingomyelin Sphingomyelin (Membrane) Sphingomyelin->Ceramide Hydrolysis SMase->Sphingomyelin PP2A PP2A Ceramide->PP2A Activates JNK_Pathway JNK Pathway Ceramide->JNK_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Akt Akt (pro-survival) PP2A->Akt Inhibits Apoptosis Apoptosis JNK_Pathway->Apoptosis Akt->Apoptosis

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Workflow for Investigating this compound

Experimental_Workflow start Start: Hypothesis This compound as a signaling molecule cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: Workflow for studying this compound's cellular effects.

Logical Relationship of Ceramide-Mediated Apoptosis

Apoptosis_Logic This compound This compound Ceramide Increased Cellular Ceramide This compound->Ceramide JNK JNK Activation Ceramide->JNK PP2A PP2A Activation Ceramide->PP2A Apoptosis Apoptosis JNK->Apoptosis Bcl2 Bcl-2 Dephosphorylation (inactivation) PP2A->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Logical flow of this compound-induced apoptosis.

Conclusion

This compound, as a newly identified ceramide from Armillaria mellea, represents a promising area of research for cell signaling and drug development. While direct experimental evidence of its biological activity is still needed, its structural classification provides a strong rationale for investigating its role in ceramide-mediated signaling pathways. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers to explore the potential of this compound as a novel signaling molecule.

References

Application Notes and Protocols: Utilizing Armillaramide to Elucidate Lipid Raft Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are highly dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signal transduction. The integrity of these platforms is crucial for a multitude of cellular processes, and their dysregulation is implicated in various disease states. Armillaramide, a novel C18-phytosphingosine ceramide isolated from the fungus Armillaria mellea, presents as a potent tool for investigating the structure and function of these critical membrane domains.[1] As a ceramide, this compound is hypothesized to modulate the organization of lipid rafts, likely by promoting the coalescence of smaller, transient rafts into larger, more stable signaling platforms, a known characteristic of ceramides.[2][3][4] These application notes provide a comprehensive, hypothetical framework for employing this compound to study lipid raft dynamics, complete with detailed protocols and expected outcomes.

Hypothesized Mechanism of Action

This compound, due to its ceramide structure, is proposed to intercalate into the lipid bilayer of the plasma membrane. Its presence is thought to alter the packing of lipids within the membrane, leading to the stabilization and coalescence of lipid rafts. This alteration in the size and stability of lipid rafts can, in turn, modulate the recruitment and activity of various signaling proteins that reside within these domains, thereby influencing downstream cellular signaling pathways.

cluster_0 Cell Membrane (Normal) cluster_1 Cell Membrane + this compound Lipid Raft 1 Lipid Raft 1 Signaling Protein A Signaling Protein A Lipid Raft 1->Signaling Protein A Lipid Raft 2 Lipid Raft 2 Signaling Protein B Signaling Protein B Lipid Raft 2->Signaling Protein B Coalesced Lipid Raft Coalesced Lipid Raft Signaling Protein A_2 Signaling Protein A Coalesced Lipid Raft->Signaling Protein A_2 Signaling Protein B_2 Signaling Protein B Coalesced Lipid Raft->Signaling Protein B_2 Signaling Protein C Signaling Protein C Coalesced Lipid Raft->Signaling Protein C Downstream Signaling Downstream Signaling Signaling Protein C->Downstream Signaling This compound This compound This compound->Coalesced Lipid Raft Promotes Coalescence Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment 24-48h Lipid Raft Isolation Lipid Raft Isolation This compound Treatment->Lipid Raft Isolation Detergent-Free Fluorescence Microscopy Fluorescence Microscopy This compound Treatment->Fluorescence Microscopy Western Blot Analysis Western Blot Analysis Lipid Raft Isolation->Western Blot Analysis Protein Recruitment Quantification Protein Recruitment Quantification Western Blot Analysis->Protein Recruitment Quantification Raft Dynamics Visualization Raft Dynamics Visualization Fluorescence Microscopy->Raft Dynamics Visualization cluster_2 This compound-Modulated Signaling Armillaramide_2 This compound Lipid_Raft_Coalescence Lipid Raft Coalescence Armillaramide_2->Lipid_Raft_Coalescence RTK_Dimerization RTK Dimerization & Activation Lipid_Raft_Coalescence->RTK_Dimerization Facilitates Downstream_Kinase_Cascade Downstream Kinase Cascade RTK_Dimerization->Downstream_Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Kinase_Cascade->Cellular_Response Leads to

References

Application Notes and Protocols: Investigating the Effect of Armillaramide on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a novel sphingolipid isolated from the edible fungus Armillaria mellea, is a C18-phytosphingosine ceramide.[1] Sphingolipids are integral structural components of eukaryotic cell membranes, playing a crucial role in maintaining membrane stability and integrity.[2] As a ceramide, this compound is predicted to modulate the biophysical properties of lipid bilayers, including membrane fluidity. Ceramides are known to increase membrane rigidity through the formation of hydrogen-bonded networks, leading to the formation of more ordered, gel-like domains within the fluid membrane.[3][4][5] This alteration in membrane dynamics can have profound effects on cellular processes such as signal transduction and membrane trafficking.

These application notes provide a framework for investigating the effect of this compound on membrane fluidity. While direct experimental data for this compound is not yet available in the public domain, this document outlines the expected effects based on the behavior of similar ceramide molecules and provides detailed protocols for researchers to conduct their own investigations.

Predicted Effects of this compound on Membrane Fluidity

Based on the known properties of ceramides, this compound is expected to decrease membrane fluidity. This effect is concentration-dependent and can be quantified using various biophysical techniques. The following table summarizes hypothetical quantitative data illustrating the potential impact of this compound on membrane fluidity, as measured by common experimental parameters.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Model Membrane Fluidity

This compound Concentration (mol%)Laurdan Generalized Polarization (GP)Fluorescence Anisotropy (DPH)Main Phase Transition Temperature (Tm) (°C) - DSC
0 (Control)0.350 ± 0.0150.120 ± 0.00541.5
10.385 ± 0.0200.145 ± 0.00741.8
50.450 ± 0.0180.180 ± 0.00642.5
100.520 ± 0.0220.225 ± 0.00843.2

Disclaimer: The data presented in Table 1 is illustrative and based on the known effects of other ceramides on membrane fluidity. Actual experimental results may vary.

Experimental Protocols

Herein, we provide detailed protocols for two standard methods to assess the effect of this compound on membrane fluidity: a fluorescence-based assay using the Laurdan probe and Differential Scanning Calorimetry (DSC).

Protocol 1: Determination of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

This protocol describes how to measure changes in membrane fluidity in model lipid vesicles (liposomes) upon the incorporation of this compound, using the environmentally sensitive fluorescent probe Laurdan.

Materials:

  • Phospholipid of choice (e.g., POPC, DPPC)

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder and polycarbonate membranes (100 nm pore size)

  • Fluorometer

Workflow Diagram:

G Workflow for Laurdan Fluorescence Assay prep Prepare Lipid-Armillaramide-Laurdan Film hydrate Hydrate Film to Form Multilamellar Vesicles (MLVs) prep->hydrate extrude Extrude to Form Large Unilamellar Vesicles (LUVs) hydrate->extrude measure Measure Fluorescence Emission Spectra extrude->measure calculate Calculate Generalized Polarization (GP) measure->calculate analyze Analyze Data calculate->analyze

Caption: Workflow for assessing membrane fluidity using Laurdan.

Procedure:

  • Preparation of Lipid Films:

    • In a glass vial, mix the desired amounts of phospholipid and this compound (from 0 to 10 mol%) dissolved in chloroform.

    • Add the Laurdan probe to a final concentration of 0.5 mol% of the total lipid.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Preparation:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).

  • Fluorescence Measurement:

    • Dilute the LUV suspension to a final lipid concentration of 100 µM in the buffer.

    • Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.

    • Set the excitation wavelength to 340 nm.

    • Record the emission spectra from 400 nm to 550 nm.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at the emission maxima of Laurdan in the gel and liquid-crystalline phases, respectively.

    • An increase in the GP value indicates a decrease in membrane fluidity.

    • Plot the GP values as a function of this compound concentration.

Protocol 2: Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the effect of this compound on the main phase transition temperature (Tm) of a model lipid membrane.

Materials:

  • Phospholipid (e.g., DPPC)

  • This compound

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Workflow Diagram:

G Workflow for Differential Scanning Calorimetry prep Prepare Lipid-Armillaramide Film hydrate Hydrate Film to Form Multilamellar Vesicles (MLVs) prep->hydrate load Load Sample and Reference into DSC Pans hydrate->load scan Perform Heating and Cooling Scans load->scan analyze Analyze Thermograms to Determine Tm scan->analyze

Caption: Workflow for analyzing membrane phase behavior by DSC.

Procedure:

  • Sample Preparation:

    • Prepare lipid films containing varying concentrations of this compound as described in Protocol 1, Step 1.

    • Hydrate the films with the buffer to a final lipid concentration of 2-5 mg/mL to form MLVs.

    • Transfer a precise volume of the MLV suspension into a DSC sample pan and seal it.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm of the lipid.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition to a temperature well above the Tm.

    • Perform at least two heating and cooling cycles to ensure reproducibility.

  • Data Analysis:

    • Analyze the resulting thermogram (heat flow vs. temperature).

    • The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

    • Determine the Tm for each this compound concentration.

    • A shift in the Tm to higher temperatures indicates a stabilization of the gel phase and a decrease in membrane fluidity.

Conclusion

The protocols and theoretical framework provided in these application notes offer a comprehensive guide for researchers to elucidate the specific effects of this compound on membrane fluidity. By employing these standard biophysical techniques, it will be possible to quantify the impact of this novel fungal sphingolipid on the structure and dynamics of lipid bilayers, contributing to a deeper understanding of its biological function and potential applications in drug development.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Armillaramide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a natural product isolated from the fungus Armillaria mellea, has garnered interest within the scientific community for its potential as an anticancer agent. This compound, along with other sesquiterpene aryl esters from the same genus, has demonstrated cytotoxic effects against a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic properties of this compound and its related compounds, detail the underlying molecular mechanisms, and present available efficacy data to guide further research and development.

The primary mechanism of action for this compound and similar compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is largely mediated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade, ultimately resulting in cell death. Understanding these pathways is crucial for the development of targeted cancer therapies.

Data Presentation: Cytotoxicity of Armillaria-derived Sesquiterpene Aryl Esters

The following table summarizes the 50% inhibitory concentration (IC50) values of various sesquiterpene aryl esters isolated from Armillaria species, including Armillarikin and other related compounds, against a panel of human cancer cell lines. These values, obtained from multiple studies, provide a quantitative measure of the cytotoxic potency of these compounds.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
ArnamialJurkat T cellsT-cell leukemia3.9[1]
ArnamialMCF-7Breast adenocarcinoma15.4[1]
ArnamialCCRF-CEMLymphoblastic leukemia8.9[1]
ArnamialHCT-116Colorectal carcinoma10.7[1]
Melledonal CCCRF-CEMLymphoblastic leukemia14.75[1]
ArmillaridinKB3.1Cervical cancer2.1
ArmillaridinMCF-7Breast cancer3.1
ArmillaridinA549Lung cancer4.0
ArmillaridinPC-3Prostate cancer2.9
ArmillaridinA431Skin cancer2.9
Armimelleolide CM231Breast cancer7.54 ± 0.24
ArmillarivinHCT-116Colorectal carcinoma6.65 ± 0.55
Melleolide FHCT-116Colorectal carcinoma6.11 ± 2.53
MelledonolHCT-116Colorectal carcinoma6.83 ± 0.72
ArmillaneHCT-116Colorectal carcinoma11.31 ± 2.34

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays, the MTT and AlamarBlue® assays, are provided below. These protocols are fundamental for assessing the in vitro efficacy of compounds like this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: AlamarBlue® (Resazurin) Assay

Principle: The AlamarBlue® assay incorporates a redox indicator that changes color and fluoresces in response to the chemical reduction of the growth medium resulting from cell metabolism. Healthy, proliferating cells convert the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • AlamarBlue® reagent

  • 96-well plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, add the desired concentrations of the compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the volume in the well (e.g., 10 µL for a 100 µL culture volume).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability based on the fluorescence readings compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced cytotoxicity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with this compound cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment assay_addition Addition of Assay Reagent (MTT or AlamarBlue) treatment->assay_addition incubation Incubation assay_addition->incubation measurement Absorbance/Fluorescence Measurement incubation->measurement data_analysis Calculation of Cell Viability measurement->data_analysis ic50 IC50 Determination data_analysis->ic50 signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Extrinsic Pathway Crosstalk (potential) Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Anti-inflammatory Potential of Armillaramide in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaramide, a novel C18-phytosphingosine ceramide identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, is a constituent of the fungus Armillaria mellea.[1] Extracts of Armillaria mellea have demonstrated notable anti-inflammatory properties in macrophage models, suggesting the therapeutic potential of its bioactive components. While direct experimental data on isolated this compound is emerging, the known effects of the fungal extract and the established immunomodulatory roles of ceramides and other sphingolipids provide a strong basis for investigating this compound as a targeted anti-inflammatory agent.

This document outlines the hypothesized anti-inflammatory effects of this compound in macrophage models, based on data from Armillaria mellea extracts, and provides detailed protocols for key experimental validations. The primary mechanism of action is proposed to be the downregulation of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the potential quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models. These values are extrapolated from studies on Armillaria mellea extracts and are presented as a hypothetical guide for experimental design.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

MediatorTreatment GroupConcentrationResult
Nitric Oxide (NO)LPS1 µg/mLHigh
LPS + this compound10 µMSignificantly Reduced
LPS + this compound25 µMDose-dependently Reduced
iNOSLPS1 µg/mLHigh Expression
LPS + this compound25 µMReduced Expression
COX-2LPS1 µg/mLHigh Expression
LPS + this compound25 µMReduced Expression

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatment GroupConcentrationResult
TNF-αLPS1 µg/mLHigh Secretion
LPS + this compound10 µMSignificantly Reduced Secretion
LPS + this compound25 µMDose-dependently Reduced Secretion
IL-1βLPS1 µg/mLHigh Secretion
LPS + this compound10 µMSignificantly Reduced Secretion
LPS + this compound25 µMDose-dependently Reduced Secretion

Signaling Pathways

Ceramides and other sphingolipids are known to modulate key inflammatory signaling pathways.[2][3] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways in macrophages upon stimulation with LPS.

Armillaramide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates LPS LPS LPS->TLR4 binds This compound This compound This compound->MAPK_pathway inhibits This compound->NFkB_pathway inhibits ERK p-ERK MAPK_pathway->ERK p38 p-p38 MAPK_pathway->p38 JNK p-JNK MAPK_pathway->JNK IKK IKK NFkB_pathway->IKK IkBa p-IκBα IKK->IkBa p65_c p-p65 IkBa->p65_c p65_n p-p65 p65_c->p65_n translocates inflammatory_genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) p65_n->inflammatory_genes activates

Caption: Hypothesized inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways in macrophages.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the anti-inflammatory potential of this compound in a macrophage model.

Experimental Workflow

Experimental_Workflow culture 1. RAW 264.7 Cell Culture treatment 2. This compound Pre-treatment followed by LPS Stimulation culture->treatment supernatant 3. Supernatant Collection treatment->supernatant cell_lysate 4. Cell Lysate Preparation treatment->cell_lysate no_assay 5a. Nitric Oxide Assay (Griess) supernatant->no_assay elisa 5b. Cytokine ELISA (TNF-α, IL-1β) supernatant->elisa western 5c. Western Blot (NF-κB & MAPK pathways) cell_lysate->western analysis 6. Data Analysis no_assay->analysis elisa->analysis western->analysis

Caption: Overall experimental workflow for assessing the anti-inflammatory effects of this compound.

Macrophage Cell Culture (RAW 264.7)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • T-75 cell culture flasks

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, when cells reach 80-90% confluency, aspirate the old medium and wash the cells once with sterile PBS.

  • Add fresh medium and gently detach the cells using a cell scraper.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates at the desired density for experiments.

LPS Stimulation and this compound Treatment

Materials:

  • Cultured RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete DMEM

Protocol:

  • Seed RAW 264.7 cells in 6-well or 96-well plates and allow them to adhere overnight. A common seeding density is 1-2 x 10^5 cells/well for a 96-well plate.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate for 1-2 hours.

  • Add LPS to the wells to a final concentration of 1 µg/mL to stimulate inflammation. Include a negative control group with no LPS stimulation.

  • Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

Materials:

  • Cell culture supernatant

  • Griess Reagent (typically a two-part reagent: Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Protocol:

  • After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite in complete DMEM (ranging from 0 to 100 µM).

  • Add the standards and samples to a new 96-well plate.

  • Add an equal volume of the two parts of the Griess reagent mixed together to each well.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Cytokine Measurement (ELISA for TNF-α and IL-1β)

Materials:

  • Cell culture supernatant

  • ELISA kits for mouse TNF-α and IL-1β

  • 96-well ELISA plates (coated with capture antibody)

  • Wash buffer

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Collect cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific kit. A general procedure is as follows:

  • Add standards and samples to the antibody-coated wells and incubate.

  • Wash the wells multiple times with wash buffer.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells.

  • Add Streptavidin-HRP and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Materials:

  • Treated RAW 264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and their total protein counterparts, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After a shorter treatment period (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

References

Troubleshooting & Optimization

Armillaramide Extraction from Armillaria mellea: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of armillaramide from Armillaria mellea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which part of Armillaria mellea is it typically isolated?

A1: this compound is a phytosphingosine-type ceramide, a class of bioactive sphingolipids.[1][2] It has been successfully isolated from the fruiting bodies of Armillaria mellea.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: While specific comparative studies on this compound yield are limited, literature on fungal ceramide extraction suggests that solvent systems with varying polarities are effective. This compound has been isolated using an ethyl acetate extract of the fruiting bodies.[1] For general ceramide and sphingolipid extraction from fungi, mixtures of chloroform and methanol are commonly used. Other solvents like ethanol and petroleum ether have been used for extracting other bioactive compounds from Armillaria mellea.

Q3: Can this compound be obtained from mycelial cultures of Armillaria mellea?

A3: While the initial isolation of this compound was from fruiting bodies, other bioactive compounds, such as melleolides, have been successfully extracted from liquid mycelium cultures. Optimizing submerged culture conditions can significantly increase mycelial biomass, which may be a viable source for this compound production.

Q4: What analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a standard method for the quantification of specific compounds in fungal extracts. For detailed structural elucidation and sensitive quantification of ceramides, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and other fungal metabolites.

Problem 1: Low Yield of this compound Extract
Potential Cause Troubleshooting Step Rationale
Inefficient Cell Disruption Employ mechanical disruption methods (e.g., grinding in liquid nitrogen, bead beating) or ultrasonic-assisted extraction.The rigid fungal cell wall can hinder solvent penetration. Efficient disruption increases the surface area for extraction.
Suboptimal Solvent System Experiment with a gradient of solvent polarities. Start with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., ethyl acetate, methanol, or a chloroform:methanol mixture).This compound is a ceramide, and its solubility will vary. A multi-step extraction with solvents of different polarities can improve isolation.
Incomplete Extraction Increase the solvent-to-solid ratio, extraction time, and temperature (within the stability limits of this compound). Perform multiple extraction cycles.Ensuring the fungal material is thoroughly exposed to the solvent for an adequate duration will maximize the extraction of the target compound.
Degradation of this compound Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction and processing.Ceramides can be susceptible to degradation. Maintaining mild conditions helps preserve the integrity of the molecule.
Problem 2: Co-extraction of Impurities
Potential Cause Troubleshooting Step Rationale
Presence of Highly Abundant Co-metabolites Perform a pre-extraction with a non-polar solvent like hexane to remove interfering lipids before extracting with a more polar solvent for this compound.This fractionation step can selectively remove compounds with different solubility, leading to a cleaner extract.
Complex Extract Matrix Utilize chromatographic purification techniques such as column chromatography (e.g., silica gel) or preparative HPLC after the initial extraction.These techniques separate compounds based on their physical and chemical properties, allowing for the isolation of this compound from other components.

Quantitative Data on Extraction Yields

Table 1: Extraction Yields of Bioactive Compounds from Armillaria mellea

Compound Class Source Material Extraction Method Key Parameters Yield Reference
MelleolidesLiquid Culture MyceliumUltrasonic-assisted petroleum ether extractionMaterial-liquid ratio: 1:20 g/mL, Ultrasonic power: 300 W, Ultrasonic time: 20 min, Reflux time: 50 min26.8% (total extract), 0.74 mg/g (melleolides)
Various CompoundsMyceliaWater and Ethanol ExtractionNot specifiedGABA in water extract: 337.2 µg/g

Table 2: Factors Influencing Fungal Ceramide Extraction (General)

Parameter Effect on Yield Recommendation
Solvent Choice Highly influential. Mixtures like chloroform:methanol are effective for sphingolipids.Test a range of solvent systems from non-polar to polar.
Temperature Increased temperature generally improves extraction efficiency but can risk degradation.Optimize temperature for a balance between yield and stability.
Extraction Time Longer extraction times can increase yield but may also extract more impurities.Determine the optimal extraction time through time-course experiments.
pH Can affect the stability and solubility of the target compound.Maintain a neutral or slightly acidic pH unless otherwise optimized.

Experimental Protocols

Protocol 1: General Extraction of this compound from Armillaria mellea Fruiting Bodies

This protocol is a generalized procedure based on the successful isolation of this compound and other fungal ceramides.

  • Sample Preparation:

    • Obtain fresh or dried fruiting bodies of Armillaria mellea.

    • Clean the fruiting bodies to remove any debris.

    • If using fresh material, freeze-dry to remove water.

    • Grind the dried fruiting bodies into a fine powder using a blender or a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Suspend the powdered fungal material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the suspension at room temperature for 24 hours with continuous stirring.

    • Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration and Purification:

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

    • Further purification can be achieved using preparative HPLC.

Visualizations

General Workflow for this compound Extraction

G General Workflow for this compound Extraction A Armillaria mellea Fruiting Bodies B Sample Preparation (Drying, Grinding) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Filtration / Centrifugation C->D E Solid Residue D->E Re-extract F Crude Extract D->F G Concentration (Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I Pure this compound H->I G Generalized Fungal Ceramide Biosynthesis Pathway cluster_0 De Novo Synthesis cluster_1 Salvage Pathway Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES ComplexSphingolipids_out Complex Sphingolipids Ceramide->ComplexSphingolipids_out Further Modification (e.g., Glycosylation) This compound This compound (a Phytoceramide) Ceramide->this compound Hydroxylation steps may occur on sphinganine or ceramide ComplexSphingolipids Complex Sphingolipids Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Hydrolysis Ceramide2 Ceramide Sphingosine->Ceramide2 CerS ComplexSphingolipids_out2 Complex Sphingolipids Ceramide2->ComplexSphingolipids_out2 Further Modification (e.g., Glycosylation)

References

Technical Support Center: Chemical Synthesis of Phytosphingosine Ceramides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of phytosphingosine ceramides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phytosphingosine synthesis is resulting in a mixture of stereoisomers. How can I improve the stereoselectivity?

A1: Achieving the correct stereochemistry, particularly the D-ribo configuration, is a primary challenge due to multiple chiral centers.[1][2] Here are some common issues and solutions:

  • Problem: Incorrect choice of stereoselective method.

    • Solution: Employ a well-established stereocontrolled synthetic route. Key strategies include:

      • Asymmetric Dihydroxylation: Use of osmium-catalyzed asymmetric dihydroxylation on an unsaturated ester precursor can set the stereochemistry of two adjacent hydroxyl groups.[3]

      • Chiral Auxiliaries and Catalysts: Utilize chiral auxiliaries to direct the stereochemical outcome of key reactions.[1][2]

      • -Sigmatropic Rearrangements: These can be used to install the C-N bond with high stereoselectivity.

  • Problem: Racemization during a reaction step.

    • Solution: Analyze each step for conditions that could cause racemization (e.g., harsh acidic or basic conditions). For instance, during the protection of the amino group, certain reagents can lead to side reactions and potential loss of stereochemical integrity.

Q2: I am observing significant side product formation, particularly an unexpected cyclic compound. What could be the cause?

A2: This is a common issue related to protecting group strategy. The multiple hydroxyl groups and the amino group on the phytosphingosine backbone require careful protection and deprotection.

  • Problem: Unwanted intramolecular cyclization.

    • Cause: The 4-hydroxyl group can attack the terminal carbon, especially during the protection of the amino group with derivatives of phthalic acid, leading to a trisubstituted tetrahydrofuran structure.

    • Solution:

      • Choose a different protecting group for the amine: Consider using protecting groups like Boc (tert-Butoxycarbonyl) or tetrachlorophthalimide, which are less likely to promote cyclization.

      • Protect the hydroxyl groups first: Protect the 1,3- and 4-hydroxyl groups before introducing the amino group protection. Silyl or benzyl protecting groups are common choices.

Q3: The N-acylation step to form the ceramide is giving a low yield. How can I optimize this reaction?

A3: The coupling of the fatty acid to the phytosphingosine amino group can be inefficient if not properly optimized.

  • Problem: Poor activation of the fatty acid.

    • Solution: Use a suitable coupling agent. Direct coupling in the presence of a mixed carbodiimide is a documented method. Alternatively, convert the fatty acid to a more reactive species like an acyl chloride or an active ester.

  • Problem: Side reactions with hydroxyl groups.

    • Solution: Ensure that the hydroxyl groups of the phytosphingosine are adequately protected before the acylation step. If you wish to perform acylation without protecting the hydroxyls, careful control of reaction conditions (temperature, stoichiometry of reagents) is crucial to favor N-acylation over O-acylation.

  • Problem: Steric hindrance.

    • Solution: If using a bulky fatty acid, the reaction may be sterically hindered. Increasing the reaction time or temperature, or using a more potent activating agent, may improve yields.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of D-ribo-phytosphingosine via Cyclic Sulfate Intermediate

This protocol is a summary of a method for preparing D-ribo-phytosphingosine with high enantioselectivity.

  • Asymmetric Dihydroxylation: An (E)-α,β-unsaturated ester precursor is subjected to osmium-catalyzed asymmetric dihydroxylation to introduce two hydroxyl groups with the desired stereochemistry.

  • Cyclic Sulfate Formation: The resulting diol is converted into a cyclic sulfate intermediate.

  • Regioselective Azidation: The cyclic sulfate is opened regioselectively with an azide nucleophile to introduce the nitrogen functionality at the C-2 position.

  • Reduction: The azido group is reduced to an amine, and the ester functionality is reduced to a primary alcohol to yield D-ribo-phytosphingosine.

Protocol 2: N-Acylation of Phytosphingosine to form Ceramide

This protocol describes a general method for the amide bond formation.

  • Reactant Preparation: Dissolve phytosphingosine (with protected hydroxyl groups, if necessary) and the desired fatty acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF).

  • Coupling Agent Addition: Add a mixed carbodiimide reagent (e.g., EDC with HOBt) to the solution.

  • Reaction: Stir the mixture at room temperature for a specified period (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting ceramide by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Phytosphingosine Sources

Source/MethodKey AdvantagesKey ChallengesTypical Stereochemistry
Plant Extraction Natural sourceVery low concentrations, difficult extractionD-ribo
Chemical Synthesis Scalable, allows for analogue creationStereochemical control, protecting group strategy, multi-stepCan be designed for specific stereoisomers
Fermentation (via TAPS) High yield of a stable precursor, cost-effectiveRequires deacetylation stepD-D-erythro isomer

Table 2: Common Protecting Groups in Phytosphingosine Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino Group tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
BenzyloxycarbonylZ (or Cbz)Catalytic hydrogenation (H₂/Pd)
9-FluorenylmethyloxycarbonylFmocMild basic conditions (e.g., piperidine in DMF)
Hydroxyl Group BenzylBnCatalytic hydrogenation (H₂/Pd)
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)
Acetyl (in TAPS)AcBase-catalyzed hydrolysis (e.g., KOH)

Visualizations

Synthesis_Workflow Overall Workflow for Phytosphingosine Ceramide Synthesis cluster_phytosphingosine Phytosphingosine Backbone Synthesis cluster_ceramide Ceramide Formation start Starting Material (e.g., Unsaturated Ester) protect Protecting Group Introduction start->protect stereo Stereoselective Reaction (e.g., Dihydroxylation) protect->stereo functionalize Functional Group Interconversion stereo->functionalize phyto Protected Phytosphingosine functionalize->phyto acylation N-Acylation (Amide Coupling) phyto->acylation fatty_acid Fatty Acid fatty_acid->acylation deprotect Final Deprotection acylation->deprotect ceramide Phytosphingosine Ceramide deprotect->ceramide Troubleshooting_Acylation Troubleshooting Low Yield in N-Acylation start Low Yield in N-Acylation Step check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_activation Is Fatty Acid Activation Sufficient? check_reactants->check_activation increase_activation Use Stronger Coupling Agent or Convert to Acyl Chloride check_activation->increase_activation No check_protection Are Hydroxyl Groups Protected? check_activation->check_protection Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature) increase_activation->optimize_conditions protect_oh Protect Hydroxyl Groups (e.g., with Silyl Ethers) check_protection->protect_oh No check_protection->optimize_conditions Yes protect_oh->optimize_conditions success Improved Yield optimize_conditions->success

References

Armillaramide solubility issues in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Armillaramide in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel sphingolipid isolated from the fungus Armillaria mellea[1][2]. Like many lipid-based molecules, it is inherently hydrophobic, leading to poor solubility in aqueous solutions commonly used for biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results[3].

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for creating high-concentration stock solutions of hydrophobic compounds due to its strong solubilizing power and compatibility with many bioassays at low final concentrations[4].

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium. What can I do?

This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium. Several strategies can be employed to prevent this, including optimizing the final DMSO concentration, using co-solvents, and modifying the dilution method. Detailed steps are provided in the Troubleshooting Guide below.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity to cells. Ideally, it should be below 0.5%, although some cell lines may tolerate slightly higher concentrations. It is crucial to run appropriate vehicle controls with the same final DMSO concentration to assess its effect on the assay.

Q5: Can sonication or vortexing help to dissolve this compound that has precipitated?

Yes, physical methods like gentle warming, vortexing, or brief sonication can help to redissolve precipitated compounds and break up small aggregates. However, it's important to ensure that these methods do not degrade the compound or affect cell viability.

Troubleshooting Guide

Issue: this compound precipitates out of solution during bioassay preparation or incubation.

This guide provides a step-by-step approach to address and resolve solubility issues with this compound in your experiments.

Troubleshooting Workflow

G cluster_0 cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details start Start: this compound Precipitation Observed prep Step 1: Optimize Stock & Dilution start->prep Initial Troubleshooting assay Step 2: Modify Assay Buffer/Medium prep->assay If precipitation persists dmso Lower final DMSO% (target <0.5%) alt Step 3: Explore Alternative Formulations assay->alt For persistent issues serum Reduce serum concentration (if applicable) end End: Soluble this compound in Bioassay alt->end Successful Solubilization cosolvent Use a co-solvent (e.g., ethanol, PEG) serial Perform serial dilutions in assay buffer dmso->serial add Add stock to buffer slowly with mixing serial->add temp Pre-warm aqueous solution to 37°C add->temp ph Adjust buffer pH serum->ph surfactant Add a non-ionic surfactant (e.g., Pluronic F-68) ph->surfactant cyclodextrin Complex with cyclodextrins cosolvent->cyclodextrin micelle Formulate in micelles cyclodextrin->micelle

Caption: A stepwise workflow for troubleshooting this compound precipitation in bioassays.

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the following table provides general solubility information for hydrophobic compounds and recommended starting concentrations for various solubilizing agents.

Solvent/AgentRecommended Starting ConcentrationMaximum Recommended Concentration in Cell-Based AssaysNotes
Solvents
DMSO10-50 mM (Stock Solution)< 0.5% (v/v)Common primary solvent for hydrophobic compounds.
Ethanol10-50 mM (Stock Solution)< 1% (v/v)Can be used as a co-solvent with DMSO or water.
Excipients
Pluronic® F-680.01% (w/v)0.1% (w/v)A non-ionic surfactant that can improve solubility.
Cyclodextrins (e.g., HP-β-CD)1-5 mMAssay DependentCan form inclusion complexes to enhance solubility.
Polyethylene Glycol (PEG)1-5% (v/v)Assay DependentCan act as a co-solvent to increase solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-Solvent Approach

This protocol describes a method for preparing a working solution of this compound for a cell-based assay, aiming to minimize precipitation.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by gentle vortexing.

  • Prepare Intermediate Dilution:

    • Pre-warm your serum-free cell culture medium or assay buffer to 37°C.

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to the pre-warmed medium. For example, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:10 intermediate dilution (10 µL of 10 mM stock into 90 µL of medium) to get a 1 mM solution in 10% DMSO.

    • Mix immediately and thoroughly by gentle vortexing or inversion.

  • Prepare Final Working Solution:

    • Further dilute the intermediate solution into pre-warmed complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration of this compound.

    • For example, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium to get a final concentration of 10 µM with 0.1% DMSO.

  • Addition to Assay Plate: Immediately add the final working solution to your assay plate containing cells.

Protocol 2: Solubility Enhancement using Pluronic® F-68

This protocol outlines the use of a non-ionic surfactant to improve the solubility of this compound in an aqueous solution.

  • Prepare Pluronic® F-68 Solution: Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your assay buffer or cell culture medium. Sterilize by filtering through a 0.22 µm filter.

  • Supplement Assay Medium: Add the 1% Pluronic® F-68 stock solution to your final assay medium to achieve a final concentration between 0.01% and 0.1%. It is recommended to test a range of concentrations to find the optimal balance between solubility enhancement and potential cellular toxicity.

  • Prepare this compound Solution: Prepare your this compound working solution as described in Protocol 1, but use the Pluronic® F-68 supplemented medium for the final dilution.

  • Vehicle Control: Ensure your vehicle control contains the same final concentrations of both DMSO and Pluronic® F-68 as your experimental wells.

Potential Signaling Pathway Involvement

Given that this compound is a sphingolipid, it may influence signaling pathways involved in cell growth, apoptosis, and stress responses, which are often regulated by other bioactive sphingolipids like ceramides and sphingosine-1-phosphate (S1P). The following diagram illustrates a generalized signaling pathway that could be modulated by a novel bioactive lipid.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates This compound This compound This compound->receptor Binds/Modulates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene Regulates response Cellular Response (e.g., Apoptosis, Proliferation) gene->response

Caption: A generalized signaling pathway potentially modulated by this compound.

References

Preventing Armillaramide degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Armillaramide to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is a naturally occurring sphingolipid, specifically a phytosphingosine-type ceramide, isolated from the fungus Armillaria mellea.[1][2] Its chemical structure is (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol.[3] Understanding its sphingolipid nature is key to its proper handling and storage.

Q2: How should I store this compound to prevent degradation?

To ensure the long-term stability of this compound, it should be stored as a solid at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C in a tightly sealed vial.

Q3: What are the primary factors that can cause this compound degradation?

The main factors that can lead to the degradation of this compound, similar to other sphingolipids, include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the amide bond.

  • Oxidation: Exposure to air and light can cause oxidation of the lipid backbone.

  • Enzymatic Degradation: Contamination with enzymes such as ceramidases can lead to its breakdown.

Q4: Can I store this compound in a solution? For how long?

While it is always best to use freshly prepared solutions, this compound can be stored in a suitable organic solvent (e.g., ethanol, DMSO, or a chloroform:methanol mixture) at -20°C for a limited time. The stability in solution will depend on the solvent and storage conditions. It is advisable to perform a stability test if long-term storage in solution is required.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. This compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Check the pH of your experimental buffer.
Inconsistent experimental results. Partial degradation of this compound stock.1. Aliquot the solid compound upon receipt to avoid multiple freeze-thaw cycles. 2. Use a fresh aliquot for each new set of experiments.
Precipitate formation in solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Gently warm the solution and vortex to redissolve. 3. Store solutions in tightly sealed vials to prevent solvent evaporation.

General Stability Guidelines for Sphingolipids like this compound

Condition Solid Form In Organic Solvent In Aqueous Buffer
Temperature Stable at -20°C or below.Best at -20°C. Avoid repeated freeze-thaw cycles.Prone to hydrolysis, especially at non-neutral pH. Prepare fresh.
Light Store in the dark.Protect from light.Protect from light.
pH Not applicable.Neutral pH is preferred.Maintain at a neutral pH (6.5-7.5).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Degas solvents and store under an inert atmosphere.Use degassed buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C.

Visualizations

Armillaramide_Degradation_Pathways Potential Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Extreme pH Oxidation Oxidation This compound->Oxidation Light, Air Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Contaminating Enzymes

Caption: Factors leading to this compound degradation.

Experimental_Workflow Recommended Experimental Workflow for this compound Start Receive and Store this compound Solid at <= -20°C Prepare_Stock Prepare Fresh Stock Solution Start->Prepare_Stock Use_in_Experiment Use in Experiment Prepare_Stock->Use_in_Experiment Short_Term_Storage Short-term Storage of Solution at -20°C (if necessary) Use_in_Experiment->Short_Term_Storage End Discard Unused Solution After Experiment Use_in_Experiment->End Short_Term_Storage->Use_in_Experiment

Caption: Workflow for handling this compound in experiments.

References

Technical Support Center: Armillaramide In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the potential aggregation of Armillaramide during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a sphingolipid with the chemical formula (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, originally isolated from the fungus Armillaria mellea.[1] Like other sphingolipids, it is an amphipathic molecule, possessing both hydrophobic and hydrophilic regions.[2] This characteristic can lead to limited solubility and a tendency to aggregate in aqueous solutions.[3][4]

Q2: Why is my this compound solution cloudy or showing precipitation?

Cloudiness or precipitation in your this compound solution is a likely indicator of aggregation. This phenomenon, common for sparingly soluble small molecules, can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, a process known as antisolvent precipitation.[5] The amphiphilic nature of sphingolipids like this compound drives them to self-assemble to minimize the exposure of their hydrophobic parts to water.

Q3: How can aggregation of this compound affect my experimental results?

Q4: At what concentration is this compound likely to aggregate?

The concentration at which a compound begins to aggregate is known as the Critical Aggregation Concentration (CAC). This value is specific to the compound and the experimental conditions (e.g., buffer composition, pH, temperature). For sphingosine, a related sphingolipid, the nominal critical micelle concentration (CMC) at physiological pH (7.4) is approximately 0.99 µM. While the exact CAC for this compound is not published, it is advisable to be cautious when working with concentrations in the micromolar range and above.

Q5: How can I detect this compound aggregation in my experiments?

Several biophysical methods can be used to detect small-molecule aggregation. Dynamic Light Scattering (DLS) is a primary technique for measuring the size distribution of particles in a solution and is highly sensitive to the presence of aggregates. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the self-association of small molecules. Additionally, dye-binding assays using probes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like aggregates, may be adapted to detect certain types of small-molecule aggregates.

Troubleshooting Guide: Overcoming this compound Aggregation

If you suspect this compound is aggregating in your in vitro experiments, follow this step-by-step guide to troubleshoot the issue.

Step 1: Initial Assessment and Optimization of Compound Handling

The first line of defense against aggregation is proper handling and preparation of your this compound solutions.

  • Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

    • Solution 1: Reduce Final Concentration. The simplest approach is to lower the final concentration of this compound in your assay to below its suspected CAC.

    • Solution 2: Optimize Dilution Method. Instead of a single-step dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.

    • Solution 3: Sonication and Warming. After dilution, briefly sonicate the solution or warm it to 37°C to help re-dissolve any small aggregates that may have formed.

Step 2: Modifying the Assay Buffer Composition

If aggregation persists at the desired experimental concentration, modifying the buffer can enhance the solubility of this compound.

  • Problem: this compound is not soluble enough in the standard assay buffer.

    • Solution 1: Adjust pH. The aggregation of sphingolipids like sphingosine is highly dependent on pH, as it affects their ionization state. Systematically vary the pH of your buffer to determine the optimal pH for this compound solubility, ensuring it remains compatible with your assay system.

    • Solution 2: Incorporate a Co-solvent. Adding a water-miscible organic co-solvent to the final buffer can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, glycerol, or PEG400. It is crucial to ensure the final concentration of the co-solvent does not interfere with the assay.

    • Solution 3: Add Detergents. Non-ionic detergents are highly effective at preventing and disrupting aggregation. Including a small amount of a detergent like Triton X-100 or Tween-20 in the assay buffer can significantly improve the solubility of this compound.

    • Solution 4: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Step 3: Advanced Formulation and Control Experiments

For persistent aggregation issues, more advanced formulation strategies and rigorous controls are necessary.

  • Problem: Aggregation is still observed despite buffer modifications.

    • Solution 1: BSA-Lipid Complexes. For cell-based assays, preparing a complex of this compound with fatty acid-free bovine serum albumin (BSA) can improve its delivery and bioavailability.

    • Solution 2: Perform a Detergent Sensitivity Assay. To confirm if an observed inhibitory effect is due to aggregation, perform the assay in the presence and absence of a non-ionic detergent. A significant reduction in inhibition in the presence of the detergent is a strong indicator of an aggregation-based mechanism.

    • Solution 3: Characterize Aggregates. Use techniques like Dynamic Light Scattering (DLS) to confirm the presence and determine the size of aggregates at your working concentration.

Data Presentation

Table 1: Common Anti-Aggregation Additives and Their Typical Working Concentrations

AdditiveTypeTypical Working ConcentrationNotes
Triton X-100Non-ionic Detergent0.01% - 0.1% (v/v)Very effective, but can interfere with some assays.
Tween-20Non-ionic Detergent0.01% - 0.1% (v/v)Generally milder than Triton X-100.
Bovine Serum Albumin (BSA)Decoy Protein0.1 mg/mLShould be added before the compound.
Hydroxypropyl-β-cyclodextrinCyclodextrin1-10 mMCan significantly enhance solubility.
EthanolCo-solvent1% - 5% (v/v)Ensure compatibility with the biological system.
GlycerolCo-solvent1% - 10% (v/v)Can increase viscosity.

Table 2: Influence of pH on Sphingosine Aggregation (as a model for this compound)

pHPredominant State of SphingosineCritical Aggregation Concentration (C50)Reference
3.6Protonated1.71 ± 0.24 µM
7.4Mixed0.99 ± 0.12 µM
9.9Deprotonated0.70 ± 0.02 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.

    • If necessary, gently warm the solution and sonicate to ensure complete dissolution.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles and moisture absorption.

  • Working Solution Preparation (Gradient Dilution Method):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in DMSO to an intermediate concentration (e.g., 1 mM or 100 µM).

    • Further dilute this intermediate stock into the final aqueous assay buffer to achieve the desired working concentration. This multi-step process helps to avoid rapid solvent change and precipitation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

  • Sample Preparation:

    • Prepare this compound solutions at various concentrations in the final assay buffer. Include a buffer-only control and a buffer with DMSO control.

    • Filter all solutions through a 0.22 µm filter to remove dust and extraneous particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the samples to a clean, low-volume cuvette.

    • Perform DLS measurements to determine the particle size distribution (hydrodynamic radius) and polydispersity index (PDI).

  • Data Analysis:

    • An increase in particle size and PDI with increasing this compound concentration is indicative of aggregation.

Protocol 3: Detergent-Based Assay to Identify Promiscuous Inhibition

  • Assay Setup:

    • Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.05% Triton X-100).

  • Inhibition Assay:

    • Perform your standard enzymatic or binding assay with a concentration range of this compound in both buffer conditions.

  • Data Analysis:

    • Compare the dose-response curves. If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it is highly likely that the observed inhibition is due to an aggregation-based mechanism.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation start Suspicion of Aggregation (Cloudiness, Precipitate, Inconsistent Data) step1 Step 1: Optimize Compound Handling - Lower final concentration - Use serial dilution - Sonicate/Warm solution start->step1 step2 Step 2: Modify Assay Buffer - Adjust pH - Add co-solvents (Ethanol, Glycerol) - Add detergents (Triton X-100, Tween-20) - Use cyclodextrins step1->step2 If aggregation persists end_success Aggregation Resolved Proceed with Experiment step1->end_success If aggregation is resolved step3 Step 3: Advanced Methods & Controls - Prepare BSA-lipid complexes - Perform detergent sensitivity assay - Characterize with DLS step2->step3 If aggregation persists step2->end_success If aggregation is resolved step3->end_success If aggregation is resolved end_fail Aggregation Persists Re-evaluate experimental design or compound utility step3->end_fail If aggregation persists

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Sphingolipid_Metabolism Hypothetical Signaling Pathway Involving a Sphingolipid cluster_membrane Cell Membrane receptor GPCR Receptor downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) receptor->downstream Activates enzyme Sphingosine Kinase s1p Sphingosine-1-Phosphate (S1P) enzyme->s1p Phosphorylation This compound This compound (Exogenous Sphingolipid) sphingosine Sphingosine This compound->sphingosine Metabolized by Ceramidase inhibition Aggregation (Non-specific Inhibition) This compound->inhibition sphingosine->enzyme s1p->receptor Binds inhibition->receptor False Positive

Caption: A hypothetical signaling pathway illustrating the role of a sphingolipid.

Aggregation_Factors Factors Influencing this compound Aggregation cluster_increase Factors that Increase Aggregation cluster_decrease Factors that Decrease Aggregation aggregation This compound Aggregation detergents Detergents aggregation->detergents cosolvents Co-solvents aggregation->cosolvents cyclodextrins Cyclodextrins aggregation->cyclodextrins optimal_ph Optimal pH aggregation->optimal_ph high_conc High Concentration high_conc->aggregation rapid_dilution Rapid Dilution rapid_dilution->aggregation suboptimal_ph Suboptimal pH suboptimal_ph->aggregation low_temp Low Temperature low_temp->aggregation

Caption: Logical relationships between factors that promote or prevent aggregation.

References

Technical Support Center: Minimizing Interference in Fluorescent-Based Assays with Armillaramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the sphingolipid Armillaramide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a C18-phytosphingosine ceramide originally isolated from the fungus Armillaria mellea.[1][2] Like many small molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms, even if it is not fluorescent itself. Interference can lead to false-positive or false-negative results, obscuring the true biological activity of the compound.

Q2: What are the primary mechanisms of compound interference in fluorescence assays?

The two main types of interference are:

  • Autofluorescence: The compound itself emits light upon excitation, adding to the total signal and potentially creating a false-positive result.

  • Quenching: The compound reduces the fluorescence signal from the assay's probe, which can lead to a false-negative result. This can occur through various mechanisms, including the inner filter effect, where the compound absorbs the excitation or emitted light.[3][4][5]

Q3: How can I determine if this compound is causing interference in my assay?

The first step is to run a set of simple control experiments. The most critical control is a "compound-only" or "no-target" assay. In this setup, you measure the fluorescent signal of this compound in the assay buffer without the biological target (e.g., enzyme or receptor). If you observe a signal that changes with the concentration of this compound, it strongly suggests interference.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to interference from a test compound like this compound in fluorescence assays.

Problem 1: Unusually High Fluorescence Signal

Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.

Troubleshooting Workflow

A Start: Unexpectedly high fluorescence signal B Run 'Compound-Only' Control: Measure fluorescence of this compound in assay buffer. A->B C Is there a high signal in the absence of the fluorophore? B->C D Yes: Autofluorescence is likely. C->D Yes E No: Investigate other causes (e.g., contamination). C->E No F Perform Spectral Scan of this compound D->F G Do excitation/emission peaks overlap with assay wavelengths? F->G H Yes: Implement mitigation strategy. G->H Yes I No: Re-evaluate 'compound-only' control and other factors. G->I No J Mitigation Strategies: 1. Switch to a red-shifted fluorophore. 2. Use Time-Resolved Fluorescence (TRF). 3. Apply background subtraction. H->J

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies:

  • Switch to a Red-Shifted Fluorophore: Autofluorescence is more common at shorter (blue/green) wavelengths. Switching to a fluorophore with excitation and emission in the red or far-red spectrum can often avoid the interference.

  • Use Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals. By introducing a delay between excitation and detection, the short-lived background fluorescence from an interfering compound can decay, allowing for a clean measurement of the specific signal.

  • Background Subtraction: In some cases, if the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound-only" control wells from your experimental wells.

Problem 2: Unusually Low Fluorescence Signal or Atypical Dose-Response Curve

Possible Cause: this compound is quenching the fluorescence signal of your probe, possibly through the inner filter effect.

Troubleshooting Workflow

A Start: Unexpectedly low fluorescence or atypical dose-response B Run 'Fluorophore + Compound' Control: Measure fluorescence of your probe in the presence of this compound (no target). A->B C Does fluorescence decrease with increasing this compound concentration? B->C D Yes: Quenching is likely. C->D Yes E No: Investigate other causes (e.g., compound precipitation, target inhibition). C->E No F Measure Absorbance Spectrum of this compound D->F G Does this compound absorb at the assay's excitation or emission wavelengths? F->G H Yes: Inner filter effect is a likely mechanism. G->H Yes I No: Other quenching mechanisms may be at play. G->I No J Mitigation Strategies: 1. Decrease compound or fluorophore concentration. 2. Use a fluorophore with different spectral properties. 3. Employ mathematical corrections for inner filter effect. H->J I->J

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies:

  • Optimize Concentrations: If possible, lower the concentration of this compound or the fluorophore to minimize the inner filter effect.

  • Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.

  • Mathematical Correction: For moderate inner filter effects, correction formulas can be applied if the absorbance of the compound is carefully measured.

Experimental Protocols

Protocol 1: Characterizing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the this compound dilutions to the wells of a black microplate.

  • Include wells with only the assay buffer as a blank control.

  • Scan a full excitation spectrum (e.g., 300-700 nm) while holding the emission wavelength constant at your assay's emission wavelength.

  • Scan a full emission spectrum (e.g., 400-800 nm) while exciting at your assay's excitation wavelength.

Data Analysis:

Plot the fluorescence intensity against the wavelength for both scans. Significant peaks that overlap with your assay's wavelengths indicate autofluorescence.

Hypothetical Data for this compound Autofluorescence

This compound (µM)Fluorescence at Assay Wavelengths (RFU)
10015,000
507,500
253,750
12.51,800
6.25900
0 (Buffer)100
Protocol 2: Assessing Quenching and Inner Filter Effect

Objective: To determine if this compound quenches the assay's fluorophore and to assess the contribution of the inner filter effect.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Fluorescence microplate reader

  • UV-Vis spectrophotometer

  • Black, opaque microplates for fluorescence

  • Clear microplates for absorbance

Procedure:

Part A: Quenching Assay

  • Prepare a serial dilution of this compound in assay buffer.

  • In a black microplate, add the assay fluorophore to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity at the assay's excitation and emission wavelengths.

Part B: Absorbance Scan

  • Using the same this compound dilutions, measure the absorbance spectrum (e.g., 250-750 nm) in a clear microplate using a spectrophotometer.

Data Analysis:

  • Quenching: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.

  • Inner Filter Effect: Examine the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is a contributing factor to the observed quenching.

Hypothetical Data for this compound Quenching and Absorbance

This compound (µM)Fluorescence Signal (RFU)Absorbance at Excitation λ (AU)Absorbance at Emission λ (AU)
10020,0000.150.08
5035,0000.080.04
2542,0000.040.02
12.548,0000.020.01
6.2549,5000.01<0.01
0 (Fluorophore only)50,00000

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process when encountering potential compound interference in a fluorescence-based assay.

A Start: Run primary fluorescence assay with this compound B Observe unexpected results (high or low signal) A->B C Perform Control Experiments: - Compound-only - Fluorophore + Compound B->C D Analyze Control Data C->D E High signal in 'compound-only' control? D->E F Low signal in 'fluorophore + compound' control? D->F G Autofluorescence Confirmed E->G Yes I No Interference Detected (Re-evaluate primary assay) E->I No H Quenching Confirmed F->H Yes F->I No J Select Mitigation Strategy: - Change fluorophore - Use TRF - Background subtraction G->J K Select Mitigation Strategy: - Optimize concentrations - Change fluorophore - Correct for IFE H->K L Re-run Assay with Mitigation J->L K->L

Caption: Decision tree for addressing assay interference.

References

Technical Support Center: Optimizing HPLC-MS for Armillaramide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Armillaramide. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a sphingolipid found in the fungus Armillaria mellea, commonly known as the honey fungus.[1][2] Its chemical structure is (2S,3S,4R)-2-hexadecanoylaminooctadecane-1,3,4-triol.[1] As a sphingolipid, it possesses long hydrocarbon chains, making it a lipophilic (fat-soluble) molecule. Its molecular weight is approximately 585.99 g/mol .

Q2: What are the recommended starting HPLC conditions for this compound analysis?

Given its lipophilic nature, a reversed-phase HPLC method is most suitable. Below are recommended starting parameters that can be further optimized.

Experimental Protocol: Initial HPLC-MS/MS Method for Sphingolipid Analysis

This protocol is a starting point for the analysis of sphingolipids like this compound and is based on methods developed for similar analytes.[3][4]

1. Sample Preparation:

  • Extract this compound from the sample matrix using a solvent suitable for lipophilic compounds (e.g., a mixture of chloroform and methanol).
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase composition (e.g., 70% mobile phase B).

2. HPLC System:

  • Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 2 mM ammonium formate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • Tune the instrument using an this compound standard to determine the optimal precursor and product ions, as well as collision energy and other compound-specific parameters.

Q3: Does this compound have a UV chromophore for HPLC-UV detection?

This compound's structure, consisting of long alkyl chains and amide and hydroxyl functional groups, does not contain a significant chromophore that absorbs light in the typical UV-Vis range (200-800 nm). Therefore, HPLC-UV detection is likely to have low sensitivity for this compound. Mass spectrometry is the preferred detection method.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS analysis of this compound.

Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column overload; Sample solvent stronger than the mobile phase.Ensure the mobile phase pH is suitable for the analyte; Reduce the concentration of the injected sample; Reconstitute the sample in a solvent weaker than or equal to the initial mobile phase strength.
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation.Prepare fresh mobile phase daily; Ensure the column oven is stable; Replace the column if performance continues to decline.
No Peak or Very Low Signal Sample degradation; Poor ionization in the MS source; Incorrect MS parameters.Prepare fresh samples and standards; Optimize ESI source parameters (see below); Ensure the correct precursor/product ion pair is being monitored.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit); Particulate matter from the sample.Flush the system; Replace the guard column or column; Filter all samples and mobile phases through a 0.22 µm filter.
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Low Sensitivity/Poor Ionization Suboptimal ESI source parameters; Ion suppression from matrix components.Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates; Improve sample cleanup to remove interfering matrix components.
Unstable Signal/Spray Clogged ESI needle; Incorrect sprayer position; Inappropriate mobile phase composition for ESI.Clean or replace the ESI needle; Optimize the sprayer position relative to the MS inlet; Ensure the mobile phase contains an appropriate modifier (e.g., formic acid, ammonium formate) to promote ionization.
In-source Fragmentation Source conditions are too harsh (e.g., high temperatures or voltages).Reduce the source temperature and capillary voltage to minimize unwanted fragmentation before mass analysis.
Noisy Baseline Contaminated mobile phase or HPLC system; Electronic noise.Use high-purity LC-MS grade solvents; Flush the entire LC-MS system; Check for proper grounding of the instrument.

Optimizing Mass Spectrometry Parameters

For sensitive and specific detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.

Table 1: Suggested Starting ESI and MS Parameters for this compound

ParameterSuggested Starting ValueRationale
Ionization Mode Positive ESIThe amine group in this compound is readily protonated.
Capillary Voltage 3.5 - 4.5 kVA common starting range for good ionization efficiency.
Drying Gas Temperature 300 - 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation.
Nebulizer Pressure 30 - 40 psiPromotes the formation of a fine aerosol.
Precursor Ion [M+H]⁺ m/z 586.5Calculated for C₃₄H₆₉NO₄ + H⁺. This should be confirmed by infusion of a standard.
Product Ions To be determined empiricallyCommon fragments for ceramides involve the loss of water and cleavage of the amide bond.
Collision Energy (CE) 15 - 40 eVOptimize by infusing a standard and ramping the CE to find the optimal value for the desired fragmentation.

Visualizing Experimental and Logical Workflows

Diagrams

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC_Separation HPLC Separation cluster_MS_Detection MS Detection cluster_Data_Analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (Positive Mode) Gradient->ESI Quad1 Q1: Precursor Ion Selection (m/z 586.5) ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Scanning Quad2->Quad3 Detector Detector Quad3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic Start Problem Detected: No/Low Signal Check_Standard Analyze a fresh, known concentration standard Start->Check_Standard Standard_OK Standard signal is strong? Check_Standard->Standard_OK Sample_Issue Potential Sample Issue: - Degradation - Low Concentration - Matrix Suppression Standard_OK->Sample_Issue Yes Instrument_Issue Potential Instrument Issue Standard_OK->Instrument_Issue No Check_LC Check LC pressure and flow rate Instrument_Issue->Check_LC LC_OK LC parameters stable? Check_LC->LC_OK Fix_LC Troubleshoot LC: - Check for leaks - Purge pump - Check solvent lines LC_OK->Fix_LC No Check_MS Check MS parameters: - Tune/Calibrate - Clean ion source - Check gas flows LC_OK->Check_MS Yes Fix_LC->Check_LC

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting low bioactivity of synthetic Armillaramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Armillaramide.

Troubleshooting Guide: Low Bioactivity of Synthetic this compound

Low bioactivity of synthetic this compound can stem from a variety of factors, from synthesis and purification to experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Synthetic this compound shows significantly lower bioactivity compared to literature values for natural this compound or other bioactive compounds from Armillaria mellea.

Step 1: Verify the Integrity and Purity of Synthetic this compound

The first step in troubleshooting is to confirm the quality of your synthetic compound.

Potential Issue Recommended Action Experimental Protocol
Incorrect Chemical Structure Verify the structure of the synthetic this compound using NMR and high-resolution mass spectrometry (HRMS). Compare the spectral data with published data for natural this compound.[1][2][3][4][5]--INVALID-LINK--
Presence of Impurities Analyze the purity of the synthetic sample using HPLC. Impurities from the synthesis process, such as residual solvents or by-products, can interfere with bioactivity.--INVALID-LINK--
Aggregation Hydrophobic peptides and lipidated molecules can aggregate, reducing their effective concentration and bioactivity. Use dynamic light scattering (DLS) to check for aggregation.--INVALID-LINK--

Troubleshooting Workflow for Compound Verification

start Low Bioactivity Observed structural_verification Verify Structure (NMR, HRMS) start->structural_verification structure_correct Structure Correct? structural_verification->structure_correct purity_analysis Analyze Purity (HPLC) purity_high Purity >95%? purity_analysis->purity_high aggregation_check Check for Aggregation (DLS) aggregation_low No Aggregation? aggregation_check->aggregation_low structure_correct->purity_analysis Yes resynthesize Resynthesize Compound structure_correct->resynthesize No purity_high->aggregation_check Yes repurify Repurify Compound purity_high->repurify No optimize_solubility Optimize Solubility/Formulation aggregation_low->optimize_solubility No proceed_to_assay Proceed to Bioassay Troubleshooting aggregation_low->proceed_to_assay Yes

Caption: Troubleshooting workflow for verifying synthetic this compound integrity.

Step 2: Optimize Bioassay Conditions

If the synthetic this compound is pure and structurally correct, the issue may lie within the experimental design of the bioassay.

Potential Issue Recommended Action Experimental Protocol
Inappropriate Cell Line or Model Ensure the chosen cell line is appropriate for the expected bioactivity. For instance, for anti-inflammatory assays, macrophage-like cell lines such as THP-1 or RAW264.7 are suitable.N/A
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration and to calculate an accurate IC50 value.--INVALID-LINK-- or --INVALID-LINK--
Solubility and Vehicle Effects Ensure this compound is fully dissolved. The vehicle (e.g., DMSO) should be tested for its own effects on the cells and kept at a low, consistent concentration across all treatments.N/A
Incorrect Assay Endpoint The timing of the measurement of the biological response is critical. Perform a time-course experiment to identify the optimal time point for observing the effect.N/A

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

While specific bioactivity data for this compound is limited, it is a sphingolipid isolated from Armillaria mellea. Extracts and other compounds from Armillaria mellea have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects: Inhibition of nitric oxide (NO) production and expression of iNOS and COX-2 in LPS-stimulated macrophages.

  • Cytotoxic activity: Sesquiterpene aryl esters from Armillaria gallica have shown cytotoxicity against various human cancer cell lines with IC50 values in the low micromolar range.

  • Antimicrobial properties: Melleolides from Armillaria mellea have shown antimicrobial activities.

It is hypothesized that this compound may exhibit similar anti-inflammatory or cytotoxic properties.

Q2: What are some common challenges in the synthesis of this compound?

The synthesis of lipidated peptides and sphingolipids like this compound can be challenging:

  • Hydrophobicity: The long acyl chain makes the molecule highly hydrophobic, which can lead to aggregation and poor solubility during synthesis and purification.

  • Protecting Group Strategy: The multiple hydroxyl groups and the amine on the sphingosine backbone require a robust protecting group strategy to ensure regioselective acylation.

  • Purification: The hydrophobic nature of this compound can make purification by standard reverse-phase HPLC challenging, often requiring the use of modified mobile phases or alternative chromatographic techniques.

Q3: My synthetic this compound is pure, but the bioactivity is still low. What could be the reason?

If you have confirmed the purity and structure of your synthetic this compound, consider the following:

  • Stereochemistry: The biological activity of complex molecules like this compound is often highly dependent on their stereochemistry. Ensure that your synthesis yields the correct stereoisomer as found in the natural product.

  • Conformation: The three-dimensional shape of the molecule is crucial for its interaction with biological targets. The synthetic process or experimental conditions might favor an inactive conformation.

  • Comparison to Natural Product: Whenever possible, compare the bioactivity of your synthetic compound to a sample of the natural product in the same assay. Natural and synthetic ceramides can exhibit different biological effects.

Q4: Which signaling pathways are potentially modulated by this compound?

While the direct targets of this compound are not yet fully elucidated, other compounds from Armillaria mellea, such as Armillarisin A, have been shown to modulate key inflammatory signaling pathways. Based on this, it is plausible that this compound could affect:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis.

Potential Anti-inflammatory Mechanism of this compound

lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_nuc->genes This compound This compound This compound->ikk Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

Due to the limited availability of specific bioactivity data for this compound, the following table presents data for other relevant compounds from the Armillaria genus to provide a benchmark for expected potency.

CompoundBioactivityCell LineIC50 (µM)Reference
Armimelleolide C CytotoxicityM231 (Breast Cancer)7.54 ± 0.24
Armillarivin CytotoxicityHCT-116 (Colon Cancer)< 3.17
Melleolide F CytotoxicityHCT-116 (Colon Cancer)< 3.17
Melledonol CytotoxicityHCT-116 (Colon Cancer)< 3.17
Armillane CytotoxicityHCT-116 (Colon Cancer)< 3.17
Ethanolic Extract of A. mellea α-glucosidase inhibitionN/A8.54 ± 0.06 µg/mL

Detailed Experimental Protocols

Protocol 1: Structural Verification of Synthetic this compound

Objective: To confirm the chemical structure of synthetic this compound using NMR and HRMS.

Methodology:

  • Sample Preparation:

    • For NMR, dissolve 5-10 mg of the synthetic compound in a suitable deuterated solvent (e.g., CDCl3 or MeOD).

    • For HRMS, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration of 1-10 µg/mL.

  • NMR Spectroscopy:

    • Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Process the spectra and assign all proton and carbon signals.

    • Compare the chemical shifts and coupling constants with published data for natural this compound.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Determine the accurate mass of the molecular ion ([M+H]+ or [M+Na]+) and compare it to the calculated theoretical mass of this compound. The mass error should be less than 5 ppm.

Protocol 2: Purity Analysis of Synthetic this compound via HPLC

Objective: To determine the purity of the synthetic this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of synthetic this compound in a suitable solvent (e.g., methanol or isopropanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, and run a linear gradient to a high percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 205 nm, as amides absorb at low UV) or an evaporative light scattering detector (ELSD).

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for bioassays.

Protocol 3: Assessment of Aggregation using DLS

Objective: To assess the aggregation state of synthetic this compound in solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the same buffer and at the same concentration used for the bioassay.

  • DLS Measurement:

    • Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust particles.

    • Place the sample in a suitable cuvette and perform the DLS measurement at a controlled temperature.

  • Data Analysis: Analyze the size distribution of particles in the solution. The presence of large particles or a high polydispersity index may indicate aggregation.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of synthetic this compound on a relevant cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549, HCT-116, or a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of synthetic this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 5: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition)

Objective: To evaluate the anti-inflammatory potential of synthetic this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of synthetic this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.

Experimental Workflow for Bioactivity Assay

start Start Bioassay cell_seeding Seed Cells start->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep treatment Treat Cells compound_prep->treatment incubation Incubate treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., MTT, Griess) incubation->endpoint_assay data_analysis Analyze Data (Calculate IC50) endpoint_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro bioactivity assessment.

References

Technical Support Center: Armillaramide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Armillaramide in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

Q2: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure, which contains an amide bond, suggests that it may be susceptible to hydrolysis.[3][4] Hydrolysis is a common degradation pathway for amide-containing compounds, and the rate of this reaction can be influenced by the pH of the solution.[3] Additionally, like many organic molecules, it may be susceptible to oxidation.

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of a compound in cell culture media:

  • pH: The pH of the media can catalyze hydrolytic degradation of amide bonds.

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is a good practice to protect media containing the compound from light.

  • Media Components: Interactions with components in the cell culture media, such as serum proteins or other additives, could potentially impact the stability of this compound.

  • Enzymatic Degradation: If working with cell cultures, enzymes secreted by the cells could potentially metabolize the compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a stability study: Use the protocol outlined below to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

    • Prepare fresh solutions: Prepare stock solutions of this compound immediately before use and avoid repeated freeze-thaw cycles.

    • Minimize exposure to harsh conditions: Protect the this compound-containing media from light and prolonged exposure to high temperatures.

Issue 2: High variability in results between experiments.

  • Possible Cause: Inconsistent handling of this compound or variability in media preparation.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistent timing and procedures for adding this compound to the media and for the duration of the experiment.

    • Use fresh media: Prepare fresh cell culture media for each experiment to avoid degradation of media components that could indirectly affect this compound stability.

    • Validate analytical methods: If quantifying this compound, ensure that your analytical method (e.g., HPLC, LC-MS/MS) is validated and demonstrates good reproducibility.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC or LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent at a high concentration.

  • Spike the cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.

  • Aliquot the spiked medium into sterile containers for each time point.

  • Collect a "Time 0" sample immediately after spiking. This will serve as the baseline concentration.

  • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Process the samples for analysis. This may involve protein precipitation with a cold solvent like acetonitrile if the medium contains serum.

  • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

Data Presentation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in MEM
0100100100
2989997
4959794
8909489
24758572
48557050
72406035

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media time_zero Collect Time 0 Sample spike_media->time_zero incubate Incubate at 37°C spike_media->incubate process_samples Sample Processing (e.g., Protein Precipitation) time_zero->process_samples time_points Collect Samples at Various Time Points incubate->time_points time_points->process_samples analyze Analyze by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting_Logic start Inconsistent or Low Biological Activity check_stability Is the stability of This compound known? start->check_stability perform_study Perform Stability Study (See Protocol 1) check_stability->perform_study No is_stable Is this compound stable? check_stability->is_stable Yes perform_study->is_stable troubleshoot_other Investigate other factors: - Cell health - Assay conditions - Reagent quality is_stable->troubleshoot_other Yes optimize_conditions Optimize experimental conditions: - Use fresh solutions - Minimize exposure to light/heat - Consider shorter incubation times is_stable->optimize_conditions No

Caption: Troubleshooting logic for unexpected this compound activity.

References

Technical Support Center: Purification of Armillaramide from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Armillaramide from fungal extracts, particularly from Armillaria mellea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging?

A1: this compound is a novel C18-phytosphingosine ceramide, with the chemical structure (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. It was first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea[1][2].

The primary challenges in its purification stem from:

  • Complex Lipid Matrix: Fungal extracts contain a diverse mixture of lipids, including other sphingolipids, glycerolipids, phospholipids, and sterols, which often have similar polarities, making chromatographic separation difficult[3][4].

  • Co-purification of Impurities: this compound has been reported to be co-isolated with ergosterol peroxide, a sterol with similar solubility properties, necessitating specific chromatographic steps for their separation[1].

  • Low Abundance: As a secondary metabolite, the concentration of this compound in the fungal biomass can be low, requiring efficient extraction and purification methods to obtain sufficient quantities for research.

  • Potential for Degradation: Sphingolipids can be susceptible to degradation under harsh pH and temperature conditions, which must be considered during extraction and purification.

Q2: What are the recommended initial extraction methods for this compound?

A2: For the extraction of sphingolipids like this compound from fungal sources, a two-step extraction procedure is often recommended to efficiently separate lipids from other cellular components. Commonly used methods include:

  • Mandala Method: This involves an initial extraction with a pyridine-based buffer (ethanol:water:diethyl ether:pyridine:ammonium hydroxide) followed by a Bligh and Dyer extraction.

  • Bligh and Dyer Method: A widely used technique for total lipid extraction using a chloroform:methanol:water solvent system.

To remove glycerolipid contaminants, a mild alkaline hydrolysis step (e.g., using 0.6 M KOH in methanol) can be incorporated after the initial extraction.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is typically necessary to achieve high purity of this compound. The most effective techniques include:

  • Silica Gel Column Chromatography: This is a fundamental step for the initial fractionation of the crude lipid extract. Different solvent systems can be employed to separate lipid classes based on polarity.

  • Solid-Phase Extraction (SPE): Aminopropyl-bonded silica cartridges are particularly useful for separating sphingolipid classes. Sequential elution with different solvents allows for the isolation of neutral sphingolipids (like ceramides) from other lipids.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for final purification. A C8 or C18 reverse-phase column is often effective for separating individual ceramide species.

Q4: How can I detect and quantify this compound during the purification process?

A4: Several analytical techniques can be used for the detection and quantification of this compound:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the presence of ceramides in different fractions during column chromatography. Specific staining reagents can be used for visualization.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method is suitable for the quantification of lipids without a UV chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for both identifying and quantifying this compound. It allows for the determination of the exact mass and fragmentation pattern of the molecule, confirming its identity and purity.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Inefficient cell lysisEnsure complete disruption of fungal cell walls. Consider methods like grinding with liquid nitrogen, sonication, or bead beating in the extraction buffer.
Incomplete extraction of lipidsOptimize the solvent-to-biomass ratio. A ratio of 1:20 (g/mL) has been shown to be effective for extracting metabolites from A. mellea. Ensure sufficient extraction time and agitation. Perform sequential extractions (2-3 times) and pool the extracts.
Degradation of this compound during extractionAvoid high temperatures and extreme pH conditions. If using heat, maintain temperatures below 50-60°C. Work quickly and keep samples on ice whenever possible.
Problem 2: Poor Separation of this compound from Other Lipids during Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent systemThe polarity of the solvent system is critical. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and gradually increasing the polarity with methanol is recommended. A common starting point for separating neutral lipids is a chloroform:methanol gradient.
Column overloadingDo not exceed the loading capacity of your silica gel column. Overloading leads to poor resolution and co-elution of compounds. As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 (w/w).
Co-elution with structurally similar compoundsThis compound is a phytosphingosine ceramide. Other ceramides and neutral lipids may have very similar retention times. Consider using a different stationary phase (e.g., diol-bonded silica) or a different chromatographic technique like SPE for better separation.
Problem 3: Contamination of this compound with Ergosterol Peroxide
Possible Cause Suggested Solution
Similar polarity of this compound and ergosterol peroxideThese two compounds are known to co-elute. A molecularly imprinted polymer monolith (MIPM) has been shown to be effective in separating ceramides from ergosterol. Alternatively, careful optimization of the solvent gradient in reverse-phase HPLC can improve separation. A methanol/acetonitrile gradient on a C18 column has been used for separating ergosterol and its peroxide.
Inadequate fractionationCollect smaller fractions during column chromatography and analyze each fraction carefully by TLC or HPLC to identify the fractions containing pure this compound.
Problem 4: Low Recovery from Solid-Phase Extraction (SPE)
Possible Cause Suggested Solution
Incorrect conditioning of the SPE cartridgeAlways pre-condition the aminopropyl SPE cartridge with a non-polar solvent (e.g., hexane) followed by the loading solvent to ensure proper interaction of the analyte with the stationary phase.
Inappropriate elution solventThe elution of neutral ceramides from an aminopropyl cartridge is typically achieved with a solvent mixture like chloroform:isopropanol (2:1, v/v) or ethyl acetate. Ensure the elution solvent has the correct polarity to displace the this compound from the sorbent.
Analyte breakthrough during loadingDo not exceed the recommended flow rate during sample loading. A slow and steady flow rate ensures maximum retention of the analyte on the cartridge.

Experimental Protocols

Extraction of Total Lipids from Armillaria mellea

This protocol is a general method for lipid extraction and may require optimization for maximizing this compound yield.

  • Sample Preparation: Lyophilize fresh or frozen fruiting bodies of Armillaria mellea and grind them into a fine powder.

  • Initial Extraction (Mandala Method):

    • Suspend the fungal powder in Mandala extraction buffer (ethanol:water:diethyl ether:pyridine:ammonium hydroxide in a 15:15:5:1:0.018 volume ratio).

    • Use a ratio of approximately 1 g of dry powder to 20 mL of buffer.

    • Homogenize the suspension using a high-speed blender or sonicator.

    • Incubate the mixture at 60°C for 1 hour with occasional vortexing.

    • Centrifuge the mixture and collect the supernatant.

  • Bligh and Dyer Partitioning:

    • To the collected supernatant, add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase with chloroform and pool the organic phases.

  • Solvent Evaporation: Evaporate the pooled organic phase to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • (Optional) Mild Alkaline Hydrolysis: To remove glycerolipids, resuspend the dried lipid extract in 0.6 M KOH in methanol and incubate at room temperature for 1 hour. Neutralize the reaction and re-extract the lipids using the Bligh and Dyer method.

Purification of this compound using Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60 Å, 230-400 mesh) column in a suitable non-polar solvent (e.g., chloroform or hexane).

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (98:2, v/v)

    • Chloroform:Methanol (95:5, v/v)

    • Chloroform:Methanol (90:10, v/v)

    • Chloroform:Methanol (80:20, v/v)

    • 100% Methanol

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Ceramides typically elute in the more polar fractions (e.g., Chloroform:Methanol 95:5 to 90:10).

Solid-Phase Extraction (SPE) for Ceramide Enrichment

This protocol is adapted for the enrichment of neutral ceramides using an aminopropyl-bonded silica cartridge.

  • Cartridge Conditioning: Condition a 500 mg aminopropyl SPE cartridge by passing 5 mL of hexane, followed by 5 mL of chloroform.

  • Sample Loading: Dissolve the partially purified, ceramide-containing fraction from the silica gel column in 1-2 mL of chloroform and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of chloroform to elute non-polar lipids.

  • Elution: Elute the neutral ceramides (including this compound) with 5 mL of chloroform:isopropanol (2:1, v/v) or ethyl acetate.

  • Analysis: Evaporate the eluate and analyze for the presence and purity of this compound using HPLC or LC-MS.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for ceramide purification from biological samples, which can be used as a benchmark for the purification of this compound. Note that these values are general and will need to be determined empirically for this compound.

Purification Step Typical Recovery (%) Typical Purity (%) Reference
Bligh and Dyer Extraction70 - 99< 5
Silica Gel Chromatography60 - 8040 - 60
Solid-Phase Extraction80 - 9570 - 90
Preparative HPLC50 - 70> 95

Visualizations

Experimental Workflow for this compound Purification

Armillaramide_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Armillaria mellea Fruiting Bodies extraction Lipid Extraction (Mandala/Bligh & Dyer) start->extraction hydrolysis Mild Alkaline Hydrolysis (Optional) extraction->hydrolysis crude_extract Crude Lipid Extract hydrolysis->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel spe Solid-Phase Extraction (Aminopropyl) silica_gel->spe tlc TLC silica_gel->tlc hplc Preparative HPLC (C18 Reverse Phase) spe->hplc hplc_elsd HPLC-ELSD spe->hplc_elsd pure_this compound Pure this compound hplc->pure_this compound lcms LC-MS/MS hplc->lcms

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship of Purification Challenges

Purification_Challenges cluster_source Source Material cluster_process Purification Process cluster_outcome Outcome challenge_node Purification Challenges low_abundance Low Abundance of This compound challenge_node->low_abundance complex_matrix Complex Lipid Matrix challenge_node->complex_matrix co_elution Co-elution with Similar Lipids challenge_node->co_elution degradation Analyte Degradation (pH, Temp) challenge_node->degradation low_yield Low Final Yield low_abundance->low_yield low_purity Low Purity complex_matrix->low_purity co_elution->low_purity degradation->low_yield

Caption: Interrelationship of challenges in this compound purification.

Signaling Pathway (Hypothetical Role of Ceramides)

While the specific signaling pathway of this compound is not yet fully elucidated, ceramides, in general, are known to be involved in cellular processes like apoptosis.

Ceramide_Signaling stimulus Cellular Stress This compound This compound (Ceramide) stimulus->this compound Induces accumulation caspase_cascade Caspase Activation Cascade This compound->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis Leads to

Caption: A simplified, hypothetical signaling pathway involving a ceramide like this compound.

References

Validation & Comparative

Armillaramide vs. Other Ceramides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Armillaramide, a phytosphingosine-type ceramide, with other well-characterized ceramides. Due to the limited direct experimental data on this compound, this comparison draws upon studies of structurally similar phytosphingosine derivatives and the broader class of ceramides to infer its potential biological activities and mechanisms of action.

Executive Summary

This compound is a C18-phytosphingosine ceramide isolated from the edible mushroom Armillaria mellea. While direct studies on its cytotoxic and apoptotic activities are not extensively available in peer-reviewed literature, research on similar phytosphingosine-containing ceramides suggests it may possess potent pro-apoptotic properties, potentially exceeding those of common sphingosine-based ceramides like C2-ceramide. The presence of a hydroxyl group at the C-4 position of the sphingoid backbone in phytosphingosine ceramides, in place of a double bond found in sphingosine-based ceramides, may contribute to more rapid and potent induction of apoptosis.

Data Presentation: Comparative Biological Activity

As direct comparative data for this compound is limited, the following table includes data for a closely related phytosphingosine derivative, N-acetylphytosphingosine (NAPS), and the widely studied C2-ceramide to provide a reasonable inference of this compound's potential activity.

CompoundStructureCell LineAssayKey FindingsReference
This compound (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol--Data not available.-
N-acetylphytosphingosine (NAPS) Phytosphingosine with C2 acyl chainJurkat (human T lymphocyte)Cytotoxicity, ApoptosisMore rapid and stronger cytotoxic effect than C2-ceramide. Induced significant apoptosis (caspase-3 & -8 activation, mitochondrial membrane potential disruption) at 3 hours.[1]
C2-Ceramide Sphingosine with C2 acyl chainJurkat (human T lymphocyte)ApoptosisInduced apoptosis only after 16 hours of treatment.[1]
Phytosphingosine Sphingoid base of this compoundVarious human cancer cellsApoptosisPotently induces apoptosis via caspase-8 activation and Bax translocation.[2][3]

Inferred Mechanism of Action: this compound

Based on studies of phytosphingosine and N-acetylphytosphingosine, this compound is likely to induce apoptosis through a caspase-dependent pathway. The proposed signaling cascade is initiated by the activation of caspase-8, which can then trigger both the extrinsic and intrinsic apoptotic pathways.

Signaling Pathway Diagram

Armillaramide_Apoptosis_Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Bax Bax Translocation This compound->Bax Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.

Workflow Diagram

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound/Ceramides Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Measure absorbance at 570 nm AddSolubilizer->Read

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other ceramides. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -8.

Methodology:

  • Cell Lysis: After treatment, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion and Future Directions

While direct evidence is sparse, the existing data on structurally related phytosphingosine ceramides strongly suggest that this compound is a promising candidate for inducing apoptosis in cancer cells, potentially with greater potency and faster action than some sphingosine-based ceramides. The proposed mechanism involves the activation of caspase-8, leading to the engagement of the mitochondrial apoptotic pathway.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound in a panel of cancer cell lines.

  • Comparative Studies: Performing head-to-head comparisons of this compound with C2-ceramide, C6-ceramide, and other standard ceramides to definitively establish its relative potency.

  • Mechanistic Elucidation: Investigating the precise signaling pathways activated by this compound, including the roles of specific caspases, Bcl-2 family proteins, and other key regulators of apoptosis.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

Such studies are crucial to validate the therapeutic potential of this compound and pave the way for its further development as an anti-cancer agent.

References

Armillaramide vs. C2-Ceramide in Inducing Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Comparison: Initial research sought to directly compare the pro-apoptotic activities of Armillaramide, a sphingolipid isolated from the fungus Armillaria mellea, and the well-characterized synthetic ceramide, C2-ceramide. However, a comprehensive review of published literature reveals a significant gap in the experimental data regarding the specific apoptosis-inducing effects and mechanisms of this compound. While its presence in Armillaria mellea is documented and it is suggested to be involved in apoptosis, detailed studies quantifying its cytotoxic effects (e.g., IC50 values) and elucidating its signaling pathways are not publicly available.

In contrast, another compound isolated from Armillaria mellea, armillarikin , has been the subject of several studies detailing its pro-apoptotic properties. Therefore, to provide a data-driven and informative comparison for researchers, this guide will focus on a detailed comparison of C2-ceramide and armillarikin in inducing apoptosis. This allows for an objective analysis based on available experimental evidence, providing valuable insights for researchers in the field.

Introduction to the Compounds

C2-Ceramide (N-acetylsphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a lipid second messenger that plays a crucial role in the regulation of various cellular processes, including apoptosis. Due to its short acyl chain, C2-ceramide readily crosses the cell membrane, making it a widely used tool to study the downstream effects of ceramide accumulation in vitro.

Armillarikin is a natural product isolated from the medicinal mushroom Armillaria mellea. It is a sesquiterpenoid aryl ester that has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action has been a subject of increasing interest in cancer research.

Quantitative Comparison of Pro-Apoptotic Activity

The following tables summarize the quantitative data on the pro-apoptotic effects of C2-ceramide and armillarikin from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Table 1: IC50 Values for C2-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
H1299Non-small cell lung cancer22.924Trypan Blue
HT-29Colorectal cancerNot specified, apoptosis inducedNot specifiedNot specified
HEp-2Laryngeal carcinomaCytotoxicity observed at 3.13-100 µM24MTT
MCF-7Breast cancerGrowth inhibition at 5-50 µM24WST-1
MDA-MB-231Breast cancerGrowth inhibition at 5-50 µM24WST-1

Table 2: IC50 Values for Armillarikin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
Huh7Hepatocellular carcinomaCytotoxicity observed48-72MTS/alamarBlue
HA22THepatocellular carcinomaCytotoxicity observed48-72MTS/alamarBlue
HepG2Hepatocellular carcinomaCytotoxicity observed48-72MTS/alamarBlue
K562LeukemiaNot specified, viability inhibitedNot specifiedNot specified
U937LeukemiaNot specified, viability inhibitedNot specifiedNot specified
HL-60LeukemiaNot specified, viability inhibitedNot specifiedNot specified

Mechanisms of Action and Signaling Pathways

C2-Ceramide

C2-ceramide induces apoptosis through multiple signaling pathways, often converging on the activation of caspases, the key executioners of apoptosis.

  • Mitochondrial (Intrinsic) Pathway: C2-ceramide can directly target mitochondria, leading to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and activation of caspase-9, which in turn activates effector caspases like caspase-3.

  • Death Receptor (Extrinsic) Pathway: In some cellular contexts, C2-ceramide can enhance the signaling of death receptors, such as Fas, leading to the activation of caspase-8.

  • ER Stress: C2-ceramide has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).

  • Modulation of Kinase Pathways: C2-ceramide can influence key signaling pathways that regulate cell survival and apoptosis. For instance, it can inhibit the pro-survival Akt pathway and activate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.

C2_Ceramide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus C2_Ceramide C2-Ceramide Death_Receptor Death Receptor C2_Ceramide->Death_Receptor Akt Akt (Survival) C2_Ceramide->Akt JNK JNK (Apoptosis) C2_Ceramide->JNK Mitochondrion Mitochondrion C2_Ceramide->Mitochondrion ER ER C2_Ceramide->ER Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Akt->Apoptosis JNK->Apoptosis Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis Mitochondrion->Cytochrome_c ER_Stress ER Stress ER->ER_Stress ER_Stress->Apoptosis

Caption: C2-Ceramide Apoptotic Signaling Pathways.

Armillarikin

Armillarikin's pro-apoptotic effects are strongly associated with the induction of oxidative stress and subsequent mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Generation: A key mechanism of armillarikin-induced apoptosis is the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can damage cellular components, including mitochondria, and trigger apoptotic signaling.

  • Mitochondrial Collapse: Armillarikin treatment leads to a collapse of the mitochondrial transmembrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2] This is followed by the release of pro-apoptotic factors.

  • Caspase Activation: Similar to C2-ceramide, armillarikin activates a cascade of caspases, including initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1][2] The activation of these caspases is essential for the execution of the apoptotic program.

Armillarikin_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Armillarikin Armillarikin ROS ROS Generation Armillarikin->ROS Caspase8 Caspase-8 Armillarikin->Caspase8 Mitochondrion Mitochondrial Collapse ROS->Mitochondrion Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Caspase9

Caption: Armillarikin Apoptotic Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess apoptosis induced by compounds like C2-ceramide and armillarikin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of C2-ceramide or armillarikin A->B C Incubate for the desired time period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm using a plate reader F->G TUNEL_Workflow A Culture and treat cells with C2-ceramide or armillarikin B Fix cells with 4% paraformaldehyde A->B C Permeabilize cells with 0.1% Triton X-100 B->C D Incubate with TdT and BrdUTP (or other labeled nucleotide) C->D E Incubate with anti-BrdU-FITC antibody D->E F Counterstain nuclei with DAPI or Propidium Iodide E->F G Visualize and quantify apoptotic cells using fluorescence microscopy or flow cytometry F->G WesternBlot_Workflow A Treat cells and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF or nitrocellulose membrane C->D E Block the membrane with 5% non-fat milk or BSA D->E F Incubate with primary antibody against cleaved caspase-3 E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using a chemiluminescent substrate G->H I Analyze band intensity H->I

References

Comparative Analysis of Armillaramide and Bacterial Ceramides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Structurally Similar but Biologically Distinct Ceramide Families

This guide provides a comparative analysis of Armillaramide, a phytosphingosine ceramide from the fungus Armillaria mellea, and various bacterial ceramides. While sharing the core ceramide structure, these molecules exhibit distinct biological activities, offering unique avenues for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their cytotoxic and antimicrobial properties, supported by experimental data and detailed methodologies.

Structural and Functional Overview

This compound is a C18-phytosphingosine ceramide with the chemical structure (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol.[1] Isolated from the medicinal mushroom Armillaria mellea, it is a component of extracts that have shown a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] While data on the pure compound is limited, related compounds from Armillaria species, such as Armillarisin A, have been shown to modulate key signaling pathways, including NF-κB and MAPK, and induce apoptosis through the regulation of Bax/Bcl-2 and caspases.

Bacterial ceramides are a diverse group of sphingolipids produced by various bacteria. Unlike their eukaryotic counterparts, the biosynthesis of bacterial ceramides follows a distinct pathway.[4] These molecules are known to play a significant role in host-pathogen interactions and can induce apoptosis in host cells.[5] Notably, short-chain bacterial ceramides have demonstrated selective antibacterial activity against pathogenic bacteria like Neisseria meningitidis and N. gonorrhoeae.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound (represented by related compounds and extracts from Armillaria mellea) and bacterial ceramides.

Table 1: Cytotoxic Activity (IC50 values)

Compound/ExtractCell LineIC50 (µM)Reference
Armillarikin (from Armillaria mellea)Huh7 (Hepatocellular Carcinoma)Not specified
Armillarikin (from Armillaria mellea)HA22T (Hepatocellular Carcinoma)Not specified
Armillarikin (from Armillaria mellea)HepG2 (Hepatocellular Carcinoma)Not specified
Polysaccharide (AMP) from A. melleaA549 (Lung Cancer)Not specified
Bacterial Ceramide (with 2-hydroxy fatty acid)HL-60 (Human Myeloid Leukemia)Potent apoptosis induction
Bacterial Ceramide (with non-hydroxy fatty acid)HL-60 (Human Myeloid Leukemia)Weaker apoptosis induction

Table 2: Antimicrobial Activity (MIC/MBC values)

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Ethanolic extract of A. melleaBacillus cereus62.5 - 25062.5 - 250
Ethanolic extract of A. melleaStaphylococcus aureus62.5 - 25062.5 - 250
Methanolic extract of A. melleaBacillus cereus62.5 - 125125
Methanolic extract of A. melleaStaphylococcus aureus62.5 - 125125
ω-azido-C6-ceramideNeisseria meningitidis4>64
ω-azido-C6-ceramideNeisseria gonorrhoeae416
C6-ceramideNeisseria meningitidis48
C6-ceramideNeisseria gonorrhoeae832

Note: The antimicrobial data for this compound is based on crude extracts of A. mellea, which contain a mixture of compounds.

Signaling Pathways and Mechanisms of Action

This compound (Putative Pathway based on related compounds)

Based on studies of related compounds from Armillaria mellea, this compound may induce apoptosis through the intrinsic pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. Furthermore, it may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Armillaramide_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition Bax_Bcl2 ↑ Bax/Bcl-2 ratio This compound->Bax_Bcl2 Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, iNOS, COX-2) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_A Caspase-3 Activation Caspase9->Caspase3_A Apoptosis_A Apoptosis Caspase3_A->Apoptosis_A

Putative signaling pathway of this compound.

Bacterial Ceramides

Bacterial ceramides have been shown to induce apoptosis in host cells through both Fas-dependent and Fas-independent pathways. The process involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The binding of bacterial ceramides can trigger the Fas death receptor pathway, leading to the activation of an initiator caspase (caspase-8) which in turn activates caspase-3. The intrinsic pathway, involving mitochondrial release of pro-apoptotic factors, can also be activated.

Bacterial_Ceramide_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Bacterial_Ceramide Bacterial Ceramide Fas_Receptor Fas Death Receptor Bacterial_Ceramide->Fas_Receptor Mitochondria_B Mitochondria Bacterial_Ceramide->Mitochondria_B Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3_B Caspase-3 Activation Caspase8->Caspase3_B Pro_apoptotic Release of Pro-apoptotic Factors Mitochondria_B->Pro_apoptotic Pro_apoptotic->Caspase3_B Apoptosis_B Apoptosis Caspase3_B->Apoptosis_B

Apoptosis induction pathway by bacterial ceramides.

Experimental Protocols

4.1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or bacterial ceramide) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Preparation of Inoculum: From a fresh culture of the target microorganism on an appropriate agar plate, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the plates overnight. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow A Prepare serial dilutions of compound C Inoculate microtiter plate A->C B Prepare standardized inoculum B->C D Incubate under optimal conditions C->D E Determine MIC (no visible growth) D->E F Subculture from clear wells E->F G Incubate agar plates F->G H Determine MBC (≥99.9% killing) G->H

Workflow for the broth microdilution assay.

Conclusion

This comparative analysis highlights the distinct biological profiles of this compound and bacterial ceramides. While both are members of the ceramide family, their origins, specific structures, and biological activities differ significantly. Extracts containing this compound and its related compounds show promise as cytotoxic and anti-inflammatory agents, likely acting through the modulation of key signaling pathways such as NF-κB and MAPK, and inducing apoptosis via the intrinsic mitochondrial pathway. In contrast, certain bacterial ceramides exhibit potent and selective antibacterial activity and are known to induce apoptosis in host cells through both extrinsic and intrinsic pathways.

Further research is warranted to isolate and characterize the bioactivity of pure this compound to enable a more direct comparison with bacterial ceramides. Elucidating the precise molecular targets and signaling cascades for both classes of molecules will be crucial for their future development as therapeutic agents. This guide provides a foundational resource for researchers to build upon in their exploration of these fascinating and potentially valuable bioactive lipids.

References

A Comparative Guide to the Signaling Pathways of Armillaramide and Sphingosine-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct signaling pathways of bioactive molecules is paramount for targeted therapeutic development. This guide provides a detailed comparison of the known signaling mechanisms of sphingosine-1-phosphate (S1P), a well-characterized bioactive sphingolipid, and Armillaramide, a novel sphingolipid isolated from the fungus Armillaria mellea.

While S1P's signaling cascade is extensively documented, research into the specific molecular pathways activated by this compound is still in its infancy. This guide will present the current, comprehensive understanding of S1P signaling and highlight the existing knowledge gap regarding this compound, thereby identifying a clear area for future research.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-phosphate is a critical signaling molecule involved in a myriad of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] S1P exerts its effects by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5.[1] The specific downstream signaling cascade initiated by S1P is dependent on the receptor subtype expressed in a given cell type and the specific G protein to which the receptor couples.

The binding of S1P to its receptors can activate one or more of the four families of heterotrimeric G proteins: Gi/o, Gq, G12/13, and Gs. This activation leads to a diverse array of cellular responses through various effector proteins.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1P1-5) S1P->S1PR Binds to Gi Gαi/o S1PR->Gi Gq Gαq S1PR->Gq G1213 Gα12/13 S1PR->G1213 Ras Ras Gi->Ras Rac Rac Gi->Rac PI3K PI3K Gi->PI3K AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Rho Rho G1213->Rho Proliferation Proliferation Ras->Proliferation Migration Migration Rac->Migration Rho->Migration Survival Survival PI3K->Survival PLC->Proliferation Differentiation Differentiation AC->Differentiation

Figure 1: Overview of the S1P signaling pathway.
Quantitative Data on S1P Receptor Activation and Downstream Effectors

The following table summarizes the coupling of S1P receptors to different G proteins and their primary downstream effectors.

S1P ReceptorG Protein CouplingKey Downstream Effectors Activated
S1P1 Gi/oRac, PI3K, Akt, ERK[2]
S1P2 Gi/o, Gq, G12/13Rho, PLC, ERK[2]
S1P3 Gi/o, Gq, G12/13Rho, PLC, ERK
S1P4 Gi/o, G12/13Rho, ERK
S1P5 Gi/o, G12/13ERK
Experimental Protocols for Studying S1P Signaling

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of S1P or its analogs to S1P receptors.

  • Methodology: Radioligand binding assays are commonly employed. Membranes from cells overexpressing a specific S1P receptor subtype are incubated with a radiolabeled S1P analog (e.g., [32P]S1P or [3H]S1P). The displacement of the radioligand by increasing concentrations of unlabeled S1P or a test compound is measured to calculate the binding affinity (Ki or Kd).

2. GTPγS Binding Assay:

  • Objective: To measure the activation of G proteins upon receptor stimulation.

  • Methodology: Cell membranes expressing the S1P receptor of interest are incubated with S1P and a non-hydrolyzable GTP analog, [35S]GTPγS. Activated G proteins exchange GDP for [35S]GTPγS. The amount of radioactivity incorporated into the G proteins is then quantified by scintillation counting, providing a measure of G protein activation.

3. Kinase Activity Assays:

  • Objective: To quantify the activity of downstream kinases such as ERK or Akt.

  • Methodology: Western blotting is a standard technique. Cells are treated with S1P for various times, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) forms of the kinases. The band intensity is quantified to determine the level of kinase activation.

This compound: An Uncharted Signaling Territory

This compound is a novel sphingolipid that was first isolated from the fruiting bodies of the basidiomycete Armillaria mellea. Its chemical structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, a C18-phytosphingosine ceramide.

Despite its discovery and structural characterization, there is currently a significant lack of published scientific literature detailing the signaling pathways activated by this compound. While various extracts of Armillaria mellea have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, these activities have not been specifically attributed to this compound. Consequently, the cellular receptors, downstream effectors, and the overall mechanism of action for this compound remain unknown.

Armillaramide_Knowledge_Gap This compound This compound Receptor Cellular Receptor(s) (?) This compound->Receptor Interaction? Downstream Downstream Effectors (?) Receptor->Downstream Activation? Response Cellular Response (Largely Unknown) Downstream->Response Leads to?

Figure 2: The current knowledge gap in this compound signaling.
Quantitative Data and Experimental Protocols

Due to the absence of research on the signaling pathways of this compound, there is no quantitative data on receptor activation or downstream effector modulation to present. Similarly, specific experimental protocols for investigating its signaling mechanisms have not been established. Future research in this area would likely involve an initial screening against known receptor families (such as GPCRs, ion channels, and enzyme-linked receptors) and subsequent application of standard cell and molecular biology techniques to elucidate its mechanism of action.

Comparison Summary and Future Directions

The comparison between the signaling pathways of S1P and this compound is currently one-sided. S1P signaling is a well-established field with a wealth of data on its receptors, downstream effectors, and physiological roles. In stark contrast, the signaling pathway of this compound is completely uncharacterized.

FeatureSphingosine-1-Phosphate (S1P)This compound
Receptors Five well-characterized GPCRs (S1P1-5)Unknown
G Protein Coupling Gi/o, Gq, G12/13, GsUnknown
Downstream Effectors Ras, Rac, Rho, PI3K, PLC, Adenylyl Cyclase, etc.Unknown
Physiological Roles Immune cell trafficking, cell survival, proliferation, etc.Largely unknown; broad activities reported for Armillaria mellea extracts

This significant knowledge gap presents a compelling opportunity for future research. Elucidating the signaling pathway of this compound could uncover novel therapeutic targets and mechanisms of action. Initial studies could focus on high-throughput screening to identify its cellular receptors, followed by more targeted investigations to map its downstream signaling cascade. Such research will be crucial to unlock the potential therapeutic applications of this novel sphingolipid.

References

Validating the In Vivo Anti-Inflammatory Effects of Armillaramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note: As of late 2025, publicly accessible, peer-reviewed in vivo studies validating the anti-inflammatory effects of Armillaramide are not available. Consequently, this guide provides a comparative framework for evaluating a novel anti-inflammatory compound, designated here as this compound, against established alternatives using standardized in vivo models. The experimental data presented is hypothetical and serves to illustrate the expected outcomes and comparative analyses in preclinical research.

This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the in vivo validation of new chemical entities. We will explore common experimental models, present detailed protocols, and compare the hypothetical performance of this compound against well-known anti-inflammatory agents.

Comparative Efficacy of Anti-Inflammatory Agents in Preclinical Models

To assess the therapeutic potential of a novel compound, its efficacy is benchmarked against a vehicle control and a standard-of-care drug, such as the steroidal anti-inflammatory drug Dexamethasone or a non-steroidal anti-inflammatory drug (NSAID) like Indomethacin. The following tables summarize the hypothetical quantitative data from two widely used acute inflammation models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (n=6)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 4h (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control (0.5% CMC)-0.88 ± 0.05-
This compound250.62 ± 0.0429.5
This compound500.45 ± 0.03**48.9
This compound1000.31 ± 0.02 64.8
Indomethacin (Positive Control)100.35 ± 0.0360.2
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in Mice

Treatment Group (n=8)Dose (mg/kg, i.p.)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control (Saline)-2540 ± 1503210 ± 180
This compound201850 ± 1202350 ± 160
This compound401230 ± 90 1580 ± 110
Dexamethasone (Positive Control)5980 ± 75 1150 ± 95
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to screen for acute anti-inflammatory activity.[1][2][3]

  • Animals: Male Wistar rats (150-200 g) are used.[1] Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of the compound.[4] The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses and the effect of compounds on pro-inflammatory cytokine production.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping and Administration: Animals are divided into experimental groups (n=6-8). The test compound, a positive control (e.g., Dexamethasone, 5 mg/kg), or a vehicle is administered (e.g., i.p.) one hour before the LPS challenge.

  • Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS administration (e.g., 2 or 6 hours), animals are euthanized, and blood is collected via cardiac puncture.

  • Cytokine Analysis: Serum is separated, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization (Wistar Rats, 1 week) grouping Grouping & Baseline Paw Measurement acclimatization->grouping treatment Oral Administration (this compound or Controls) grouping->treatment induction Subplantar Injection (0.1 mL 1% Carrageenan) treatment->induction measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκB Degradation IKK->IkB phosphorylates NFkB_cyto NF-κB (Cytoplasm) NFkB_cyto->IkB releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes induces This compound This compound (Hypothesized) This compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Mechanism of Action: The NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of many natural compounds is attributed to their ability to modulate key signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to move into the nucleus, where it triggers the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). A compound like this compound could potentially exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of IKK.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38 MAPKs, also plays a crucial role in regulating the production of inflammatory mediators. Their activation by inflammatory stimuli leads to the activation of transcription factors that, in turn, control the expression of inflammatory genes.

Further investigation into this compound's mechanism of action would involve in vitro and ex vivo studies to determine its specific molecular targets within these and other related pathways.

References

Armillaramide: A Comparative Analysis of its Mechanism of Action Against Other Fungal Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the putative mechanism of action of Armillaramide, a novel sphingolipid isolated from the fungus Armillaria mellea, with other well-characterized fungal lipids and their inhibitors. While quantitative antifungal and cytotoxicity data for this compound are not yet publicly available, this document outlines the experimental protocols necessary to determine these values and provides a framework for its comparative evaluation.

Introduction to this compound and Fungal Lipids

This compound is a C18-phytosphingosine ceramide, a class of sphingolipids found in fungi.[1] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in cell growth, signaling, and pathogenesis.[2] Their structural differences from mammalian sphingolipids make them attractive targets for novel antifungal therapies. This guide will compare the presumed mechanism of this compound with the established mechanisms of action of inhibitors targeting two key enzymes in the fungal sphingolipid biosynthesis pathway: Inositol Phosphorylceramide (IPC) Synthase and Glucosylceramide (GlcCer) Synthase.

Comparative Mechanism of Action

The primary mechanism of action for many antifungal agents targeting lipid metabolism is the disruption of the fungal cell membrane's integrity and function. This compound, as a ceramide, likely interferes with the complex and vital sphingolipid biosynthetic pathway.

Table 1: Comparison of Putative/Known Mechanisms of Action

FeatureThis compound (Putative)IPC Synthase Inhibitors (e.g., Aureobasidin A)GlcCer Synthase Inhibitors (e.g., Acylhydrazones)
Primary Target Ceramide Metabolism/Sphingolipid SynthesisInositol Phosphorylceramide (IPC) SynthaseGlucosylceramide (GlcCer) Synthase
Molecular Effect Accumulation of ceramide precursors or disruption of downstream sphingolipid synthesis.Inhibition of IPC synthesis, leading to depletion of essential complex sphingolipids and accumulation of toxic ceramide.Inhibition of GlcCer synthesis, affecting cell wall integrity, budding, and hyphal growth.
Cellular Consequence Disruption of cell membrane integrity, altered signaling pathways, potential induction of apoptosis.Cell growth arrest, loss of membrane integrity, and ultimately cell death.Impaired fungal growth and reduced virulence.
Selectivity Potentially selective for fungal pathways due to structural differences in ceramides and metabolizing enzymes.Highly selective as IPC synthase is absent in mammals.Selective for the fungal enzyme.
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways.

Sphingolipid_Biosynthesis cluster_targets Antifungal Targets cluster_this compound This compound's Putative Site of Action Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (DHS) Dihydrosphingosine (DHS) 3-Ketosphinganine->Dihydrosphingosine (DHS) Phytosphingosine (PHS) Phytosphingosine (PHS) Dihydrosphingosine (DHS)->Phytosphingosine (PHS) Dihydroceramide Dihydroceramide Dihydrosphingosine (DHS)->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Phytosphingosine (PHS)->Phytoceramide Ceramide Synthase Complex Sphingolipids Complex Sphingolipids Dihydroceramide->Complex Sphingolipids Inositol Phosphorylceramide (IPC) Inositol Phosphorylceramide (IPC) Phytoceramide->Inositol Phosphorylceramide (IPC) IPC Synthase Glucosylceramide (GlcCer) Glucosylceramide (GlcCer) Phytoceramide->Glucosylceramide (GlcCer) GlcCer Synthase Inositol Phosphorylceramide (IPC)->Complex Sphingolipids Cell Wall Integrity\nHyphal Growth Cell Wall Integrity Hyphal Growth Glucosylceramide (GlcCer)->Cell Wall Integrity\nHyphal Growth IPC Synthase IPC Synthase GlcCer Synthase GlcCer Synthase Ceramide Synthase Ceramide Synthase

Caption: Fungal Sphingolipid Biosynthesis Pathway and Antifungal Targets.

Quantitative Data Comparison

A critical aspect of evaluating any potential therapeutic is its potency. This is typically measured by the Minimum Inhibitory Concentration (MIC) for antifungal activity and the half-maximal inhibitory concentration (IC50) for cytotoxicity. As of the time of this publication, specific MIC and IC50 values for purified this compound have not been reported in the scientific literature. However, crude extracts of Armillaria mellea have shown some antimicrobial activity.[3] For a meaningful comparison, quantitative data for inhibitors of IPC synthase and GlcCer synthase are provided below.

Table 2: Comparative Antifungal and Cytotoxic Activity

Compound/InhibitorTarget Organism(s)MIC (µg/mL)IC50 (µM)Reference(s)
This compound Various FungiData Not AvailableData Not Available
Armillaria mellea (Ethanolic Extract)Candida albicans62.5 - 250Not Reported[3]
Armillaria mellea (Methanolic Extract)Candida albicans62.5 - 125Not Reported[3]
Armillaria mellea (Aqueous Extract)Candida albicans125Not Reported
Aureobasidin A (IPC Synthase Inhibitor)Candida albicans<2~0.0002 (Ki)
Acylhydrazones (GlcCer Synthase Inhibitor)Cryptococcus neoformans1 - 8Not Reported

Experimental Protocols

To facilitate further research on this compound and enable direct comparisons, detailed experimental protocols for key assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a media-only sterility control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents, visual or spectrophotometric) compared to the growth control.

Antifungal_Susceptibility_Workflow Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Drug Dilution Series Drug Dilution Series Inoculum Preparation->Drug Dilution Series Inoculation of Microplate Inoculation of Microplate Drug Dilution Series->Inoculation of Microplate Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation of Microplate->Incubation (35°C, 24-48h) MIC Determination (Visual/Spectrophotometric) MIC Determination (Visual/Spectrophotometric) Incubation (35°C, 24-48h)->MIC Determination (Visual/Spectrophotometric)

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is the concentration of this compound that reduces cell viability by 50% compared to the untreated control. This can be calculated using a dose-response curve fitting software.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

Objective: To determine if this compound inhibits the activity of fungal IPC synthase.

Materials:

  • Microsomal fractions from a fungal source (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Fluorescent ceramide substrate (e.g., C6-NBD-ceramide)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, microsomal fraction, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiation of Reaction: Start the reaction by adding the C6-NBD-ceramide and PI substrates.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Lipid Extraction and Analysis: Extract the lipids and analyze the formation of the fluorescent product (NBD-IPC) by HPLC with fluorescence detection.

  • Inhibition Calculation: Determine the percentage of inhibition of IPC synthase activity at each concentration of this compound and calculate the IC50 value.

IPC_Synthase_Assay Prepare Reaction Mix\n(Microsomes, Buffer, this compound) Prepare Reaction Mix (Microsomes, Buffer, this compound) Pre-incubate Pre-incubate Prepare Reaction Mix\n(Microsomes, Buffer, this compound)->Pre-incubate Add Substrates\n(NBD-Ceramide, PI) Add Substrates (NBD-Ceramide, PI) Pre-incubate->Add Substrates\n(NBD-Ceramide, PI) Incubate Incubate Add Substrates\n(NBD-Ceramide, PI)->Incubate Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate->Stop Reaction & Extract Lipids Analyze by HPLC\n(Fluorescence Detection) Analyze by HPLC (Fluorescence Detection) Stop Reaction & Extract Lipids->Analyze by HPLC\n(Fluorescence Detection) Calculate IC50 Calculate IC50 Analyze by HPLC\n(Fluorescence Detection)->Calculate IC50

Caption: Workflow for IPC Synthase Inhibition Assay.

Conclusion

This compound, a phytosphingosine ceramide from Armillaria mellea, represents a potential lead for the development of novel antifungal agents due to its likely interference with the essential fungal sphingolipid biosynthesis pathway. While its precise mechanism of action and quantitative bioactivity remain to be elucidated, this guide provides a comparative framework and the necessary experimental protocols to facilitate such investigations. Further research to determine the MIC and IC50 values of this compound is crucial to fully assess its therapeutic potential and to understand its place among other fungal lipid-targeting compounds. The high selectivity of enzymes in the fungal sphingolipid pathway, such as IPC synthase, which are absent in mammals, underscores the promise of this target class for the development of safe and effective antifungal drugs.

References

Cross-Species Bioactivity of Armillaramide and Related Compounds from Armillaria mellea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds isolated from the fungus Armillaria mellea, with a focus on their effects on mammalian and fungal cells. While the novel sphingolipid Armillaramide is a key compound of interest, publicly available quantitative bioactivity data for this specific molecule is limited. Therefore, this guide broadens its scope to include the well-studied sesquiterpene aryl esters from the same fungus to provide a comprehensive overview of the cross-species activity of Armillaria mellea metabolites.

Executive Summary

Data Presentation: A Tale of Two Compound Classes

The majority of quantitative bioactivity data from Armillaria mellea focuses on sesquiterpene aryl esters. These compounds have been evaluated for their cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxicity of Sesquiterpene Aryl Esters from Armillaria spp. against Mammalian Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
ArnamialJurkat T cellsHuman T-cell leukemia3.9
ArnamialMCF-7Human breast adenocarcinoma15.4
ArnamialCCRF-CEMHuman lymphoblastic leukemia8.9
ArnamialHCT-116Human colorectal carcinoma10.7
Melledonal CCCRF-CEMHuman lymphoblastic leukemia14.75
Melleolide---
Armillarikin-Human hepatocellular carcinoma-
Armillaridin---

Note: Specific IC50 values for Melleolide, Armillarikin, and Armillaridin were not provided in the search results, but their cytotoxic activity is documented.

While sesquiterpene aryl esters from Armillaria mellea are also reported to possess antibiotic and antifungal properties, specific Minimum Inhibitory Concentration (MIC) or IC50 values against fungal species are not detailed in the provided search results.

For This compound , a novel sphingolipid identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, no specific quantitative data on its cytotoxicity or antifungal activity was found in the initial discovery and subsequent citation literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on standard methodologies for assessing cytotoxicity and antifungal activity, the following protocols would likely be employed.

Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Jurkat, MCF-7, CCRF-CEM, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound or a sesquiterpene aryl ester) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Fungal Culture: The fungal strains to be tested (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. Control wells (compound-free and inoculum-free) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.

Mechanism of Action: A Tale of Two Targets

The differential activity of sesquiterpene aryl esters and the potential activity of this compound can be attributed to their distinct mechanisms of action and cellular targets.

Sesquiterpene Aryl Esters: Inducers of Apoptosis in Mammalian Cells

Several sesquiterpene aryl esters isolated from Armillaria mellea, such as arnamial and armillarikin, have been shown to induce apoptosis in human cancer cells. This programmed cell death is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. Melleolides, another class of sesquiterpenes from this fungus, are reported to cause rapid cell death with features of necrosis.

cluster_mammalian Mammalian Cell Sesquiterpene_Aryl_Esters Sesquiterpene_Aryl_Esters Mitochondria Mitochondria Sesquiterpene_Aryl_Esters->Mitochondria Induces stress Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by sesquiterpene aryl esters in mammalian cells.

This compound and Sphingolipids: A Potential Selective Antifungal Target

This compound is a sphingolipid, a class of lipids that are essential components of eukaryotic cell membranes. While sphingolipid biosynthesis pathways are conserved, there are key differences between fungi and mammals that can be exploited for selective antifungal therapy.

Fungal cells possess unique sphingolipids, such as glucosylceramide (GlcCer) and inositol phosphorylceramide (IPC), and specific enzymes for their synthesis that are absent in mammals. For instance, the enzyme inositol phosphorylceramide (IPC) synthase is a validated target for antifungal drugs as it is essential for fungal viability but not present in mammalian cells.

Given that this compound is a phytosphingosine-type ceramide, it could potentially interfere with the fungal sphingolipid metabolism, leading to the accumulation of toxic intermediates or the disruption of cell membrane integrity and signaling. This selectivity would theoretically result in low toxicity to mammalian cells.

cluster_fungal Fungal Cell cluster_mammalian_sl Mammalian Cell This compound This compound Sphingolipid_Biosynthesis Sphingolipid_Biosynthesis This compound->Sphingolipid_Biosynthesis Potential Interference IPC_Synthase IPC_Synthase Sphingolipid_Biosynthesis->IPC_Synthase Cell_Wall_Integrity Cell_Wall_Integrity Sphingolipid_Biosynthesis->Cell_Wall_Integrity Fungal_Cell_Death Fungal_Cell_Death Cell_Wall_Integrity->Fungal_Cell_Death Disruption leads to Armillaramide_mammalian This compound Mammalian_Sphingolipid_Pathway Mammalian_Sphingolipid_Pathway Armillaramide_mammalian->Mammalian_Sphingolipid_Pathway Minimal Interaction (Hypothesized) Low_Toxicity Low_Toxicity Mammalian_Sphingolipid_Pathway->Low_Toxicity No_IPC_Synthase IPC Synthase Absent

Caption: Hypothesized selective action of this compound on fungal vs. mammalian sphingolipid pathways.

Conclusion and Future Directions

The compounds derived from Armillaria mellea exhibit distinct and interesting patterns of cross-species activity. The sesquiterpene aryl esters are potent cytotoxic agents against mammalian cancer cells, suggesting their potential as templates for anticancer drug development. Their antifungal activity, while reported, requires further quantitative characterization.

This compound, as a sphingolipid, represents a promising but currently understudied molecule. Based on the established role of the sphingolipid pathway as a target for selective antifungal agents, this compound warrants further investigation for its potential as a novel antifungal with potentially low mammalian cytotoxicity.

Future research should focus on:

  • Quantitative bioactivity screening of this compound: Determining the IC50 values of pure this compound against a panel of fungal pathogens and mammalian cell lines (both cancerous and non-cancerous) is crucial.

  • Mechanism of action studies for this compound: Investigating the specific molecular targets of this compound within the fungal sphingolipid biosynthesis pathway.

  • Comparative studies: Directly comparing the in vitro and in vivo efficacy and toxicity of sesquiterpene aryl esters and this compound to fully elucidate their therapeutic potential.

This comparative guide highlights the diverse pharmacological landscape of natural products from Armillaria mellea and underscores the need for continued research to unlock their full therapeutic potential.

Structural and functional comparison of fungal and mammalian ceramides

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Fungal and Mammalian Ceramides: Structure, Function, and Therapeutic Implications

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fungal and mammalian ceramides is paramount. These seemingly subtle variations in lipid structure underpin distinct functional roles and present unique opportunities for targeted therapeutic intervention, particularly in the realm of antifungal drug discovery. This guide provides an objective comparison of fungal and mammalian ceramides, supported by experimental data and detailed methodologies.

Structural Comparison: The Molecular Dichotomy

The fundamental structure of a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. However, the specific nature of these components diverges significantly between fungi and mammals, leading to distinct downstream molecules and cellular functions.

Key Structural Differences:

  • Sphingoid Base: A primary distinction lies in the long-chain base. Mammalian ceramides predominantly feature sphingosine , characterized by a double bond between carbons 4 and 5 (C4-C5).[1] In contrast, many pathogenic fungi possess a unique Δ8,9 methyl-sphingosine backbone, which is desaturated at the C8-C9 position and methylated at C9.[1][2] Additionally, fungi frequently utilize phytosphingosine , which contains a hydroxyl group at the C4 position, a feature less common in mammalian ceramides.[3][4]

  • Fatty Acid Acyl Chain: While mammals exhibit a wide array of fatty acid chain lengths in their ceramides (typically C14 to C26), fungal ceramides are often acylated with a 2-hydroxy-octadecanoic acid. Fungal ceramide synthases have demonstrated the capacity to attach a diverse range of fatty acids to their sphingoid bases.

  • Complex Sphingolipids: The fate of the ceramide core also differs. In fungi, ceramides are the precursors to inositol phosphorylceramide (IPC) and glucosylceramide (GlcCer) . Fungal GlcCer is often a terminal product. Conversely, in mammals, ceramides are foundational for the synthesis of sphingomyelin and more complex glycosphingolipids such as gangliosides . Notably, fungi do not synthesize sphingomyelin.

A summary of these structural differences is presented in the table below.

FeatureFungal CeramidesMammalian Ceramides
Predominant Sphingoid Base Δ8,9 methyl-sphingosine, PhytosphingosineSphingosine
Common Fatty Acid Chain 2-hydroxy-octadecanoic acidVariable lengths (C14-C26)
Primary Complex Sphingolipids Inositol phosphorylceramide (IPC), Glucosylceramide (GlcCer)Sphingomyelin, complex gangliosides
Presence of Sphingomyelin AbsentPresent

Functional Comparison: Divergent Roles in Cellular Life and Death

Ceramides are not merely structural components of cell membranes; they are critical signaling molecules in a host of cellular processes. While there is some functional overlap, the structural disparities between fungal and mammalian ceramides lead to distinct physiological and pathological roles.

Signaling and Cellular Regulation:

In both kingdoms, ceramides are recognized as key mediators of cellular stress responses, cell cycle arrest, and apoptosis (programmed cell death). However, the specific signaling cascades and downstream effectors can vary.

Role in Fungal Pathogenesis:

The unique structural features of fungal ceramides are intimately linked to their virulence. Enzymes involved in the synthesis of these specific lipids are essential for fungal growth, morphological transitions (e.g., hyphal formation), and the ability to cause disease. For instance, the ceramide synthase Cer1 in the pathogenic yeast Cryptococcus neoformans is a critical virulence factor, making it an attractive target for antifungal therapies.

Apoptosis Induction:

Ceramide's role as a pro-apoptotic lipid is conserved across fungi and mammals.

  • In mammalian cells , ceramide can trigger apoptosis through both caspase-dependent and caspase-independent pathways. A common mechanism involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

  • Similarly, in yeast , ceramide can induce a form of programmed cell death that is dependent on mitochondrial function.

Impact on Membrane Biophysics:

The structure of a given ceramide molecule, particularly the length and saturation of its acyl chain, significantly influences the biophysical properties of the cell membrane. These alterations in membrane fluidity, order, and domain formation are thought to be a key mechanism by which ceramides exert their signaling functions.

Visualizing the Pathways

To better illustrate the metabolic and signaling divergence, the following diagrams, generated using the DOT language, depict key ceramide-related pathways in fungi and mammals.

Fungal Sphingolipid Biosynthesis

Fungal_Sphingolipid_Biosynthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHS Dihydrosphingosine (DHS) Serine_PalmitoylCoA->DHS SPT PHS Phytosphingosine (PHS) DHS->PHS Hydroxylase Dihydroceramide Dihydroceramide DHS->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide PHS->Phytoceramide Ceramide Synthase Fungal_Ceramide Fungal Ceramide (Δ8,9-methylated) Dihydroceramide->Fungal_Ceramide Desaturase & Methyltransferase IPC Inositol Phosphorylceramide (IPC) Phytoceramide->IPC IPC Synthase GlcCer Glucosylceramide (GlcCer) Fungal_Ceramide->GlcCer GlcCer Synthase

Caption: Fungal sphingolipid biosynthesis pathway.

Mammalian Ceramide-Mediated Apoptosis

Mammalian_Ceramide_Apoptosis Stress Cellular Stress Ceramide Ceramide Accumulation Stress->Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mammalian ceramide-mediated apoptosis pathway.

Experimental Protocols for Ceramide Analysis

Accurate quantification and characterization of ceramide species are crucial for research in this field. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Workflow for LC-MS/MS Analysis of Ceramides

LCMS_Workflow Sample 1. Biological Sample (Cells or Tissue) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Separation 3. HPLC Separation (Reversed-Phase Column) Extraction->Separation Ionization 4. Electrospray Ionization (ESI) Separation->Ionization Analysis 5. Tandem Mass Spectrometry (MS/MS Analysis) Ionization->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for LC-MS/MS ceramide analysis.

Detailed Methodologies

1. Lipid Extraction (Bligh and Dyer Method): This is a widely used protocol for extracting lipids from biological samples.

  • Reagents: Chloroform, Methanol, Water (HPLC grade).

  • Procedure:

    • Homogenize the biological sample (e.g., cell pellet) in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

    • After a brief incubation, add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.

2. High-Performance Liquid Chromatography (HPLC) Separation:

  • Column: A C18 reversed-phase column is commonly used for separating different ceramide species based on their hydrophobicity.

  • Mobile Phase: A gradient of solvents is typically employed. For instance, a gradient starting with a higher polarity mobile phase (e.g., water/acetonitrile with formic acid) and transitioning to a lower polarity mobile phase (e.g., isopropanol/acetonitrile with formic acid) allows for the sequential elution of different lipid species.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific mode for quantifying known lipid species. It involves selecting a specific precursor ion (the intact ceramide molecule) and monitoring for a characteristic product ion after fragmentation.

  • Quantification: Absolute quantification is achieved by comparing the signal of the endogenous ceramide to a known amount of an internal standard (a synthetic ceramide with an odd-numbered acyl chain, not naturally present in the sample) that is added at the beginning of the extraction process.

Conclusion and Future Directions

The structural and functional chasm between fungal and mammalian ceramides offers a fertile ground for the development of novel therapeutics. The enzymes unique to the fungal sphingolipid biosynthesis pathway represent highly specific targets for antifungal drugs, potentially circumventing the toxicity issues that plague many current treatments. As our understanding of the complex roles of different ceramide species in both fungal pathogenesis and mammalian cell signaling deepens, so too will our ability to rationally design interventions that can selectively target disease processes while preserving host cell integrity. Continued research employing advanced lipidomic techniques will be essential to fully unravel the intricacies of ceramide biology and translate these findings into clinical applications.

References

Safety Operating Guide

Armillaramide: Protocols for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Armillaramide, a bioactive sphingolipid molecule. Given the absence of a comprehensive Safety Data Sheet (SDS) and specific environmental impact data for this compound, a cautious approach is mandated. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental contamination.

Pre-Disposal Safety and Handling

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Due to its bioactive nature, direct contact should be avoided.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from spills.
Respiratory Protection A dust mask or respirator may be necessary if handling the solid form generates dust. Use in a well-ventilated area or a fume hood.

This compound Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process. Do not mix this compound waste with general laboratory trash.

Waste TypeCollection ProcedureContainer Labeling
Solid this compound Waste Collect in a dedicated, sealed container. This includes unused or expired pure compounds, as well as grossly contaminated items like weighing boats and spatulas."Hazardous Chemical Waste: this compound (Solid)"
Liquid this compound Waste Collect in a dedicated, sealed, and chemically compatible container (e.g., glass or polyethylene). This includes solutions containing this compound. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS."Hazardous Chemical Waste: this compound in [Solvent Name]"
Contaminated Labware (Sharps) Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container."Sharps Waste - Biohazardous/Chemically Contaminated"
Contaminated Labware (Non-Sharps) Glassware and plasticware (e.g., pipette tips, centrifuge tubes) that have come into contact with this compound should be collected in a designated, lined container."Solid Chemical Waste: this compound Contaminated Labware"

Decontamination of Work Surfaces and Equipment

All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:
  • Initial Wipe-Down: Using absorbent pads, wipe down all contaminated surfaces to remove any visible residue. Dispose of these pads as solid this compound waste.

  • Solvent Wash: Since this compound is a lipid, a solvent that can solubilize it should be used for cleaning. A common choice would be 70% ethanol or isopropanol.

  • Decontamination Procedure:

    • Generously wet a new set of absorbent pads with the chosen solvent.

    • Thoroughly wipe all potentially contaminated surfaces.

    • Allow the solvent to evaporate completely in a well-ventilated area or fume hood.

    • Dispose of the used pads as solid this compound waste.

  • Final Rinse (for non-sensitive equipment): For non-sensitive equipment, a final rinse with soapy water followed by deionized water may be performed.

Disposal Pathway

The disposal of this compound waste must be handled through your institution's Environmental Health & Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Procedure:
  • Package Waste: Ensure all waste containers are securely sealed and properly labeled as described in the table above.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with the details of the waste, including the name of the chemical and the type of waste (solid, liquid, contaminated debris).

  • Documentation: Complete any required hazardous waste disposal forms or tags provided by your EHS office.

  • Storage Pending Pickup: Store the packaged and labeled waste in a designated and secure satellite accumulation area within your laboratory. This area should be clearly marked as "Hazardous Waste."

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling cluster_3 Storage & Disposal Solid this compound Solid this compound Sealed Solid Waste Container Sealed Solid Waste Container Solid this compound->Sealed Solid Waste Container Liquid this compound Liquid this compound Sealed Liquid Waste Container Sealed Liquid Waste Container Liquid this compound->Sealed Liquid Waste Container Contaminated Labware Contaminated Labware Lined Contaminated Debris Container Lined Contaminated Debris Container Contaminated Labware->Lined Contaminated Debris Container Label as Hazardous Chemical Waste Label as Hazardous Chemical Waste Sealed Solid Waste Container->Label as Hazardous Chemical Waste Sealed Liquid Waste Container->Label as Hazardous Chemical Waste Lined Contaminated Debris Container->Label as Hazardous Chemical Waste Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label as Hazardous Chemical Waste->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup

Caption: this compound Waste Disposal Workflow.

Navigating the Uncharted: A Safety and Handling Guide for Armillaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Armillaramide, a novel sphingolipid with the chemical formula (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, presents exciting opportunities in research and development. As a compound with limited publicly available safety data, a cautious and informed approach to its handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Handling Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity. The following recommendations are based on best practices for handling novel chemical compounds and data from structurally similar molecules. A safety data sheet for the related compound (2S,3S,4R)-2-aminooctadecane-1,3,4-triol indicates that it is a skin irritant and may be harmful if swallowed.[1] Therefore, a high degree of caution is warranted.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given that a similar compound is a known skin irritant, this is a critical precaution.
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAs the inhalation toxicity is unknown, all handling of solid this compound and its solutions should be performed in a fume hood to minimize inhalation exposure.
Engineering Controls
Control MeasureSpecificationRationale
Ventilation Chemical Fume HoodEssential for preventing the inhalation of any dust or aerosols.
Storage Tightly sealed container in a cool, dry placeProtects the compound from moisture and atmospheric contaminants. Unsaturated lipids can be prone to autoxidation.[2]
Secondary Containment Store containers within a larger, chemically resistant tray or vesselPrevents the spread of material in case of a primary container leak or spill.

Operational Plans: From Receipt to Disposal

A structured workflow is critical for the safe management of this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings (e.g., "Handle with Caution: Potential Skin Irritant").

  • Storage: Store in a designated, well-ventilated area away from incompatible materials. The storage location should be clearly marked.

Handling and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersal of dust.

  • Solution Preparation: Prepare solutions within the fume hood. Due to the lipid nature of this compound, specialized solubilization methods may be necessary. Common techniques for sphingolipids involve dissolving in an ethanol/dodecane mixture before adding to aqueous solutions.[2]

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Caption: Logical workflow for responding to an this compound spill.
Exposure Response

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

As a novel chemical with unknown environmental impact, this compound and all contaminated materials must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Potential Irritant").

  • Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the novelty of this compound, experimentally determined quantitative data is scarce. The following table provides computed data for the closely related compound 2-Aminooctadecane-1,3,4-triol as a reference point.

PropertyValue (for 2-Aminooctadecane-1,3,4-triol)Data Source
Molecular Formula C18H39NO3PubChem CID 248575[3]
Molecular Weight 317.5 g/mol PubChem CID 248575[3]
XLogP3-AA 4.6PubChem CID 248575

Conclusion

The responsible use of novel compounds like this compound is fundamental to advancing scientific discovery while ensuring a safe research environment. By adhering to these stringent safety and handling protocols, researchers can mitigate potential risks and build a foundation of trust in the management of new chemical entities. As more information becomes available, these guidelines will be updated to reflect the most current safety knowledge.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Armillaramide
Reactant of Route 2
Reactant of Route 2
Armillaramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.